Product packaging for Cerium(Cat. No.:CAS No. 7440-45-1)

Cerium

Cat. No.: B1201363
CAS No.: 7440-45-1
M. Wt: 140.12 g/mol
InChI Key: GWXLDORMOJMVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cerium, the most abundant of the rare earth elements, is a soft, silvery-white metal that readily oxidizes in air. wikipedia.orgbritannica.comaemree.com It is this reactivity, coupled with its ability to exist in two stable oxidation states, +3 and +4, that underpins its importance in the development of advanced materials. aemree.comsamaterials.com

This compound's impact on modern chemical research is most prominently felt in the field of catalysis. This compound(IV) oxide, or ceria (CeO₂), is a crucial component in three-way catalytic converters used in automotive exhaust systems to mitigate harmful emissions. rsc.orgsrce.hrwikipedia.org Its efficacy stems from its high oxygen storage and release capacity, a direct result of the facile switching between its Ce³⁺ and Ce⁴⁺ oxidation states. researchgate.netstanfordmaterials.com This redox capability allows it to act as an oxygen buffer, promoting the oxidation of carbon monoxide and unburnt hydrocarbons, and the reduction of nitrogen oxides. srce.hrwikipedia.org

Beyond automotive applications, ceria is utilized as a catalyst in various industrial processes, including the water-gas shift reaction and the oxidation of volatile organic compounds. srce.hrwikipedia.org Nanoscale this compound oxide, in particular, exhibits enhanced catalytic performance due to its unique surface properties and is a subject of intensive research. mdpi.com Furthermore, this compound compounds are integral to glass manufacturing, serving as both a decolorizer and a polishing agent. britannica.comlanl.gov Ceria's fine abrasive properties allow for the high-precision polishing of optical components. aemree.comsamaterials.com

Recent research has also explored the potential of this compound compounds in solid oxide fuel cells (SOFCs), where ceria-based materials can function as electrolytes or electrode materials due to their ionic and electronic conductivity. aemree.comwikipedia.org Additionally, this compound-doped materials are used as phosphors in white light-emitting diodes (LEDs) and in the production of specialty alloys. wikipedia.org

This compound is the second element in the lanthanide series, a group of 15 metallic elements with atomic numbers 57 through 71. rsc.org The lanthanides, along with the actinides, constitute the f-block of the periodic table, characterized by the filling of the 4f electron shell. examples.com The chemical behavior of the lanthanides is largely governed by the properties of these f-electrons.

A defining characteristic of this compound within the lanthanide series is its ability to readily access the +4 oxidation state, in addition to the +3 state common to all lanthanides. wikipedia.orgresearchgate.net This dual valency is attributed to the relatively low energy required to remove the fourth electron, resulting in a stable electron configuration. lanl.gov This property makes this compound unique among the lanthanides and is the foundation for much of its diverse chemistry and applications. researchgate.net The other lanthanides, with the exception of a few that can exhibit +2 or +4 states under specific conditions, are almost exclusively trivalent.

The remarkable chemical similarity among the lanthanides, due to the ineffective shielding of the nuclear charge by the 4f electrons (the "lanthanide contraction"), historically made their separation a significant challenge for chemists. rsc.org However, this compound's unique ability to be oxidized to the +4 state facilitates its separation from other rare earth elements. wikipedia.org In its tetravalent state, this compound exhibits significantly different solubility, allowing for its selective precipitation and extraction. scienceinfo.com

The story of this compound began in 1803 when it was independently discovered by Jöns Jacob Berzelius and Wilhelm Hisinger in Sweden, and by Martin Heinrich Klaproth in Germany. wikipedia.orgrsc.orgchemicool.com The element was named by Berzelius after the asteroid Ceres, which had been discovered just two years prior. wikipedia.orgbritannica.com Initially, this compound was isolated in its oxide form, which was named ceria. wikipedia.org

The isolation of pure this compound metal proved to be a more formidable task. It was not until 1875 that William Francis Hillebrand and Thomas H. Norton successfully prepared the metal. wikipedia.orglanl.gov Early applications of this compound were limited, but one of the first significant uses was in gas mantles, invented by Carl Auer von Welsbach in the late 19th century. wikipedia.org He discovered that a mantle composed of thorium oxide doped with a small amount of this compound dioxide produced a bright white light when heated. wikipedia.org

Another of von Welsbach's inventions, ferrothis compound, an alloy of this compound and iron, found widespread use in 'flints' for lighters due to its pyrophoric nature. wikipedia.orgrsc.org This alloy, often referred to as mischmetal, typically contains about 50% this compound along with other light lanthanides. britannica.cometimaterials.org In the 20th century, the demand for this compound and its compounds grew steadily with the development of new applications in metallurgy, glass, and catalysis. The advent of the automotive catalytic converter in the 1970s marked a major turning point, establishing this compound as a critical material for environmental protection. srce.hr

Interactive Data Table: Properties of this compound

PropertyValue
Atomic Number58
Atomic Weight140.116 u
Electron Configuration[Xe] 4f¹5d¹6s²
Melting Point799 °C
Boiling Point3443 °C
Density6.77 g/cm³
Oxidation States+3, +4

Interactive Data Table: Timeline of this compound Research Milestones

YearMilestoneKey Figure(s)
1803Discovery of this compound (as ceria)J.J. Berzelius, W. Hisinger, M. Klaproth
1875Isolation of pure this compound metalW.F. Hillebrand, T.H. Norton
Late 1880sInvention of the gas mantleC.A. von Welsbach
Early 1900sInvention of ferrothis compound (lighter flints)C.A. von Welsbach
1970sApplication in automotive catalytic convertersVarious Researchers

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ce B1201363 Cerium CAS No. 7440-45-1

Properties

IUPAC Name

cerium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ce
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXLDORMOJMVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Ce]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ce
Record name CERIUM, TURNINGS OR GRITTY POWDER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19076
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058641
Record name Cerium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.116 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cerium, turnings or gritty powder appears as a gray metallic solid. Specific gravity 6.78. Turnings or gritty powder. Contact may burn skin, eyes or mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Other Solid; Pellets or Large Crystals, Gray solid; [CAMEO] Ceric salts: yellow or red-orange; Cerous salts: usually white; [Reference #1] Ductile and highly reactive; Readily oxidizes; [Hawley], Solid
Record name CERIUM, TURNINGS OR GRITTY POWDER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19076
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cerium
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cerium
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2020
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Cerium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013672
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7440-45-1, 13864-02-3
Record name CERIUM, TURNINGS OR GRITTY POWDER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19076
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cerium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7440-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cerium hydride (CeH3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13864-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cerium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cerium
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cerium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cerium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.322
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CERIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30K4522N6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cerium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013672
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

795 °C
Record name Cerium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013672
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis and Fabrication Methodologies for Cerium Compounds

Advanced Synthesis Strategies for Cerium Oxides and Nanostructures

Advanced synthesis strategies for this compound oxides and nanostructures often involve solution-based approaches that allow for fine-tuning of particle properties. These methods are critical for developing materials with enhanced performance in various applications. scispace.commdpi.com

Wet Chemical Methods for this compound Oxide Nanoparticles

Wet chemical synthesis methods are a cornerstone for producing this compound oxide nanoparticles (CeO2 NPs) with controlled dimensions and morphologies. These techniques typically involve reactions in a liquid medium, facilitating homogeneous mixing of precursors and controlled growth of nanoparticles. oup.comucf.edu

Co-precipitation is a straightforward and economical wet chemical method frequently employed for synthesizing this compound oxide nanoparticles. This technique involves the simultaneous precipitation of this compound ions from a solution by adding a precipitating agent. For instance, CeO2 NPs have been successfully synthesized using this compound(III) nitrate (B79036) hexahydrate and potassium carbonate as precursors. nih.govscielo.org.mxsmf.mx During precipitation, the pH is often maintained at specific values, such as pH 6, to facilitate the formation of this compound(III) carbonate precipitate, which is then dried and calcined to yield CeO2 NPs. nih.gov This method typically produces nanoparticles with a smaller size distribution and higher purity. nih.gov

Research findings indicate that co-precipitation can yield spherical CeO2 nanoparticles with an average particle size of approximately 5.1 nm. nih.gov Another study reported spherical CeO2 nanoparticles with a diameter in the range of 40-80 nm, with an average crystallite size of about 20 nm after calcination at 600°C. scielo.org.mxsmf.mx The crystal size can also be influenced by factors such as cobalt ion concentration and aging temperature, with sizes ranging from 8.05 to 13.47 nm. scirp.org

Sol-gel techniques are highly versatile methods for synthesizing this compound oxide nanoparticles, offering advantages such as high homogeneity, superior properties, and molecular-scale mixing. malayajournal.orgmdpi.com This process typically involves the hydrolysis of a this compound precursor, such as this compound nitrate hexahydrate, to form a this compound hydroxide (B78521), followed by condensation to create a gel. nih.gov The gel is then dried and subjected to heat treatment to obtain the final this compound oxide product. malayajournal.orgnih.gov

Studies have shown that the sol-gel method can produce CeO2 nanoparticles with a face-centered cubic structure and crystallite sizes around 19 nm. malayajournal.org By optimizing precursor ratios and conditions, nanoparticles with a mean diameter of 10 nm can be achieved. mdpi.com The sol-gel approach is favored for its flexibility, ability to produce high-quality ultrafine nanostructures, low operating temperature, and control over particle size and shape. mdpi.com

Table 1: Research Findings on Co-precipitation and Sol-Gel Synthesis of CeO2 Nanoparticles

MethodPrecursorsKey Parameters / ConditionsParticle Size (nm)MorphologyReferences
Co-precipitationThis compound(III) nitrate hexahydrate, Potassium carbonatepH 6, dried at 65°C, aged at 220°C, calcined at 600°C~20Spherical nih.govscielo.org.mx
Co-precipitationThis compound(III) nitrate hexahydrate, Potassium carbonateDried at 383 K, calcined at 500°C~5.1Spherical nih.gov
Co-precipitationThis compound nitrate, Cobalt nitrate solutionsCalcination at 400°C, varying cobalt ion concentration, aging temperature8.05 - 13.47- scirp.org
Sol-GelCerous nitrate, Citric acid, Ammonia (B1221849) solutionSequential heating (60°C, 90°C, 120°C)19Porous, agglomerated malayajournal.org
Sol-GelThis compound precursors, GelatinCalcination at 550°C~10Homogeneous mdpi.com
Sol-GelThis compound nitrate, Urea (B33335), Polyvinyl-Pyrolydine (PVP)Initial pH 3.4, final pH 11, stirred for 2 hrs, centrifugation, washed with ethanol (B145695)14.57 (crystallite)Spherical, spongy pdeaamcollege.edu.in

Hydrothermal synthesis is a wet chemical method that utilizes water as a solvent under high temperature and pressure conditions, typically within an autoclave. nih.govindexcopernicus.comresearchgate.net This technique is particularly advantageous for synthesizing this compound oxide nanoparticles due to its ability to yield uniform morphology and dimensional homogeneity. indexcopernicus.com this compound(III) nitrate hexahydrate is a common starting material, often reacted with ammonium (B1175870) hydroxide or urea to form precipitates that are then subjected to hydrothermal treatment. nih.govindexcopernicus.comresearchgate.net

Researchers have synthesized rice-grain-like CeO2 nanoparticles using this compound salt and urea under hydrothermal conditions, followed by heat treatment at 600°C. indexcopernicus.com Hydrothermal methods can produce nanocrystalline CeO2 with crystallite sizes ranging from 15 nm to 24 nm. indexcopernicus.com Other studies have reported spherical CeO2 nanoparticles with sizes around 20 nm. scielo.br The method allows control over crystal form and morphology, producing spherical and cubic particles, as well as anisotropic polyhedra and rods. researchgate.net

Solvothermal synthesis is an extension of the hydrothermal method where non-aqueous solvents are used. researchgate.net This approach offers distinct advantages in the one-step formation of ceria materials, enabling control over crystal form and morphology in the nanometer regime. researchgate.net Solvothermal methods can yield ultra-small, water-soluble this compound oxide nanoparticles (2.5 nm diameter) with mixed valence states on the surface, using precursors like this compound nitrate hexahydrate and ethylenediamine (B42938) as a capping agent. nih.gov The choice of solvent (e.g., water, ethanol, ethylene (B1197577) glycol) can significantly influence the physical properties, including morphology, particle size, and crystal growth of the resulting CeO2 nanoparticles. nih.gov

Table 2: Research Findings on Hydrothermal and Solvothermal Synthesis of CeO2 Nanoparticles

MethodPrecursorsKey Parameters / ConditionsParticle Size (nm)MorphologyReferences
HydrothermalThis compound(III) nitrate hexahydrate, Ammonium hydroxideAutoclave, 180°C for 8 hours, dried at 120°C24-15 (crystallite)Rice-grain like indexcopernicus.com
HydrothermalCe(NO3)3·6H2O, CO(NH2)2 (urea)Different temperatures6.2 - 8.2 (crystallite)Cubic structure researchgate.netjos.ac.cn
HydrothermalThis compound(III) nitrate, NaOHpH 12.8, 160°C for 12 hours, dried at 80°C, calcined at 350°C8.2, 6.2, 6.6 (crystallite)Cubic structure jos.ac.cn
HydrothermalThis compound nitrate, Citric acidThermal treatment, protective agent against particle growth<5 (ultrafine)Porous researchgate.net
SolvothermalCeric ammonium nitrate, 1,4-butanediol-5–10- nih.gov
SolvothermalThis compound nitrate hexahydrate, EthylenediamineRoom temperature, ethylenediamine as capping/stabilizing agent2.5–8Monodispersed nih.gov
SolvothermalThis compound nitrate hexahydrate, Ethylene glycolDifferent compositions of water, ethanol, ethylene glycolVariablePlate, Spherical, Porous nih.gov

Microemulsion synthesis is a method that employs thermodynamically stable, optically transparent, and isotropic dispersions of two immiscible liquids (e.g., water and oil) stabilized by surfactants. nih.govtu-dresden.de This technique is effective for synthesizing this compound oxide nanoparticles with controlled size and morphology. nih.govnih.gov In an inverse microemulsion, this compound hydroxide nanoparticles can be synthesized by adding a diluted ammonia solution to a system containing n-heptane, a surfactant (like AOT, DDAB, or DTAB+Brij 35), and this compound nitrate. nih.govtu-dresden.deacs.org

The micelle and particle size, typically in the range of 5-12 nm, can be precisely controlled by varying the molar water-to-surfactant ratio. tu-dresden.de Subsequent treatment of the isolated this compound hydroxide nanoparticles at temperatures between 100-600°C yields nanoscale ceria with crystallite sizes ranging from 6-16 nm. tu-dresden.de Microemulsion methods have been shown to produce spherical nanostructures with diameters between 7-10 nm. nih.gov The use of surfactants in this synthesis process can yield CeO2 nanoparticles with high surface area. nih.govacs.org

Table 3: Research Findings on Microemulsion Synthesis of CeO2 Nanoparticles

MethodPrecursorsKey Parameters / ConditionsParticle Size (nm)MorphologyReferences
MicroemulsionThis compound(III) nitrate hexahydrate, Potassium carbonateAnnealing at 623 K and 873 K6-65Spherical aggregates, nanocrystals nih.gov
MicroemulsionThis compound nitrate, Ammonia solution, n-heptane, SurfactantWater to surfactant ratio, annealed at 100-600°C5-12 (micelle/particle), 6-16 (crystallite)- tu-dresden.deresearchgate.net
MicroemulsionThis compound nitrate hexahydrate, Hexamethyltetraamine-7-10Spherical nih.gov
MicroemulsionCeCl3 or Ce(NO3)3, AOT, DDAB, or DDAB + Brij 35 surfactants-6-13 (crystallite)Almost-agglomerate-free acs.org

Green and Bio-directed Synthesis of this compound Nanomaterials

Green and bio-directed synthesis approaches for this compound nanomaterials have gained significant attention due to their eco-friendly nature, cost-effectiveness, and reduced use of hazardous chemicals. nanografi.comdovepress.commdpi.com These methods often leverage natural matrices and biological extracts as reducing and stabilizing agents, addressing biocompatibility concerns and offering simpler alternatives to traditional synthesis. nanografi.comnih.gov

Plant extract mediated synthesis is a prominent green chemistry approach for producing this compound oxide nanoparticles. Various parts of plants, including leaves, flowers, and stems, are rich sources of metabolites such as ketones, carboxylic acids, phenols, and ascorbic acid, which act as natural reducing and stabilizing agents. dovepress.comnih.gov This method typically involves mixing a bulk metal salt, such as this compound nitrate, with a plant extract, with the reaction completing within minutes to a few hours under ambient laboratory conditions. dovepress.comnih.gov

Studies have demonstrated the successful synthesis of CeO2 NPs using extracts from a wide array of plants. For example, Jatropha curcus leaf extract has been used to produce monodispersed CeO2 NPs with sizes of 3–5 nm. dovepress.comnih.gov Olea Europaea leaf extract yielded spherical CeO2 NPs of 24 nm, while Origanum majorana extracts produced pseudo-spherical NPs of 20 nm. dovepress.comnih.gov Moringa oleifera L. leaf extract resulted in spherical CeO2 NPs of 100 nm. nih.gov Hibiscus sabdariffa natural extract has yielded crystalline CeO2 with a diameter of 3.9 nm. nih.gov Lycium cooperi extract has been used to synthesize spherical CeO2 NPs with an average size of ~85 nm (SEM) and ~7 nm (TEM, attributed to ultrasonic dispersion). mdpi.com Chelidonium majus and Viscum album aqueous extracts have also been employed, yielding spherical CeO2 nanoparticles with average sizes ranging from 6 to 10 nm. mdpi.com The size and morphology of the nanoparticles can vary depending on factors such as reaction temperature, pH, time, and the concentration of both the salt precursor and the plant extract. dovepress.com

Table 4: Research Findings on Plant Extract Mediated Synthesis of CeO2 Nanoparticles

Plant ExtractPrecursorsKey Parameters / ConditionsParticle Size (nm)MorphologyReferences
Jatropha curcus leafThis compound salt-3–5Monodispersed dovepress.comnih.gov
Olea Europaea leafThis compound salt-24Spherical dovepress.comnih.gov
Origanum majoranaThis compound salt-20Pseudo-spherical dovepress.comnih.gov
Moringa oleifera L. leafThis compound salt-100Spherical nih.gov
Hibiscus sabdariffaThis compound salt-3.9Crystalline nih.gov
Lycium cooperiThis compound saltGreen precipitation method~85 (SEM), ~7 (TEM)Spherical mdpi.com
Chelidonium majusThis compound nitrate hexahydrate50°C, vigorous stirring for 50 min6–10Spherical mdpi.com
Viscum albumThis compound salt-6–10Spherical mdpi.com
Azadirachta Indica (Neem) leafCerric ammonium nitrate, EDTA50°C, 1000 rpm, co-precipitation-Cubic lattice materialsciencejournal.org

Advanced Characterization and Spectroscopic Analysis of Cerium Compounds

Structural and Morphological Characterization

The comprehensive analysis of cerium compounds, particularly at the nanoscale, relies on a suite of advanced characterization techniques to elucidate their crystal structure, size, shape, and surface features. These physical and morphological properties are intrinsically linked to the chemical and electronic behavior of the materials, governing their performance in various applications.

X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure, phase purity, and microstructural properties of this compound compounds. For this compound(IV) oxide (CeO₂), XRD patterns consistently confirm a cubic fluorite structure. mdpi.com This identification is achieved by comparing the positions and intensities of the diffraction peaks with standard data from the Joint Committee on Powder Diffraction Standards (JCPDS), such as cards 89-8436, 34-0394, and 81-0792. mdpi.comnih.gov

The diffraction patterns exhibit characteristic Bragg peaks corresponding to specific Miller indices, including (111), (200), (220), (311), (222), (400), (331), and (420), with the (111) plane typically showing the preferred orientation. mdpi.com The sharpness and intensity of these peaks are indicative of the material's crystallinity; increased peak intensity and a decrease in the full width at half maximum (FWHM) suggest improved crystalline quality. mdpi.com The absence of peaks from other phases, such as Ce₂O₃, indicates the single-phase nature of the synthesized ceria nanoparticles. mdpi.com

A key parameter derived from the broadening of XRD peaks is the average crystallite size (D), which can be estimated using the Debye-Scherrer equation:

D = (Kλ) / (β cosθ)

Where:

K is the dimensionless shape factor (typically ~0.9).

λ is the X-ray wavelength.

β is the line broadening at half the maximum intensity (FWHM) in radians.

θ is the Bragg angle.

Using this formula, researchers have reported average crystallite sizes for CeO₂ nanoparticles ranging from approximately 6 nm to 14.2 nm. mdpi.com Furthermore, XRD analysis is employed to calculate other crucial microstructural parameters, including lattice constants, microstrain, and dislocation density. mdpi.comnih.gov For more detailed structural analysis, Rietveld refinement of the powder XRD data is utilized. This method allows for the high-quality refinement of lattice parameters, space group, and volume density, providing a more comprehensive understanding of the crystal structure.

Table 1: XRD-Derived Structural Parameters for this compound(IV) Oxide Nanoparticles This table presents representative data compiled from various studies to illustrate the structural parameters of CeO₂ nanoparticles as determined by XRD analysis.

Sample IDSynthesis MethodAverage Crystallite Size (nm)Crystal StructureLattice Parameter (a) (Å)JCPDS Reference
CeO₂-AHydrothermal~6Cubic Fluorite--
CeO₂-BCo-precipitation14.2Cubic Fluorite--
CeO₂-CPrecipitation8.92Cubic Fluorite-81-0792
CeO₂-DHydroxide (B78521) Mediated9-16Cubic Fluorite-34-0394

Electron microscopy techniques are indispensable for the direct visualization of the morphology, size, and nanostructural details of this compound compounds.

Scanning Electron Microscopy (SEM) provides information on the surface morphology and particle shape. Studies on this compound oxide nanoparticles have revealed various morphologies, including spherical, nearly spherical, and sphere-like structures. nih.govresearchgate.net SEM images often show that nanoparticles can form larger agglomerates. researchgate.net For instance, CeO₂ nanoparticles prepared by hydrothermal methods have been observed to have sphere-like structures with average particle sizes around 110 nm, while others form aggregates of fine particles. nih.gov

Field Emission Scanning Electron Microscopy (FESEM) offers higher resolution imaging compared to conventional SEM, enabling more detailed morphological analysis. FESEM has been used to characterize CeO₂ nanoparticles as homogeneous and nearly spherical, with average dimensions down to 55 nm. nih.gov This technique can reveal finer surface details, such as a more uniform grain distribution with visible pinholes and voids, which can indicate a larger accessible surface area. nih.gov

Transmission Electron Microscopy (TEM) is crucial for determining the size, shape, and distribution of individual nanoparticles. TEM analysis has confirmed the preparation of CeO₂ nanoparticles with sizes around 10 nm to 16 nm and uniform shapes. researchgate.netaip.org Selected Area Electron Diffraction (SAED), a technique available in TEM, provides diffraction patterns that confirm the crystalline nature and crystal structure of the nanoparticles, such as the cubic fluorite structure of CeO₂. aip.org

High-Resolution Transmission Electron Microscopy (HRTEM) provides imaging at the atomic scale, allowing for the visualization of crystal lattice fringes. For CeO₂, HRTEM images clearly show the well-defined lattice fringes corresponding to the crystallographic planes of the cubic fluorite structure, such as the (111), (200), and (220) planes. researchgate.net The measured d-spacing from these fringes can be directly correlated with XRD data to confirm the crystal structure. HRTEM is also powerful in identifying structural defects, such as lattice distortions (bending and dislocations), which can be induced by dopants and are critical for the material's catalytic activity. rsc.org

Table 2: Morphological Characteristics of this compound Oxide Nanoparticles via Electron Microscopy This table summarizes typical morphological findings for CeO₂ nanoparticles from different electron microscopy techniques as reported in the literature.

TechniqueObserved MorphologyParticle/Grain Size RangeKey Findings
SEMSphere-like structures, agglomerates18 nm - 110 nmReveals overall surface topography and particle aggregation. nih.govresearchgate.net
FESEMHomogeneous, nearly spherical grains10 nm - 55 nmProvides higher resolution images of surface texture, voids, and grain distribution. nih.govnih.gov
TEMSpherical, uniform shape10 nm - 24 nmDetermines individual particle size and shape; SAED confirms crystallinity. researchgate.netaip.orgresearchgate.net
HRTEMCrystalline nanoparticles< 10 nmVisualizes atomic lattice fringes (e.g., d=0.324 nm for (111) plane); identifies crystal defects and distortions. researchgate.net

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to generate three-dimensional images of the surface topography of materials at the nanoscale. sigmaaldrich.comresearchgate.net Unlike electron microscopy, AFM provides quantitative data on surface roughness and height variations without the need for a vacuum environment. researchgate.net

For this compound compounds, particularly in the form of thin films, AFM is employed to characterize key surface parameters. The technique can delineate the mean square roughness and root-mean-square (RMS) roughness, providing a quantitative measure of the surface's smoothness. mdpi.comnih.gov For example, studies on Ce-Ni bilayer films reported RMS surface roughness values of 2.25 nm and 1.02 nm, linking increased roughness to smaller grain sizes and a more porous structure. nih.gov

AFM analysis also reveals the grain morphology and size distribution on the film surface. Observations have included nicely separated conical columnar microstructures and spherical grains with average sizes reported in the range of 7.35 nm to 8.15 nm. nih.govresearchgate.net This information is critical as surface characteristics like roughness and porosity can significantly influence the catalytic performance and other functional properties of the material. nih.gov Furthermore, in situ AFM studies have been used to investigate the electrodeposition mechanism of this compound oxide films, demonstrating that the deposition occurs through a nucleation and growth process from an intermediate gel mass. nih.gov

Table 3: Surface Topography Data for this compound Oxide Films from AFM This table provides examples of quantitative surface parameters for this compound-based thin films obtained through AFM analysis.

Sample DescriptionAnalysis ModeAverage Grain Size (nm)RMS Roughness (nm)Mean Square Roughness (nm)
CeO₂ Thin Film---34.54
Ce-Ni (L-L) Bilayer FilmTapping Mode7.352.25-
Ni-Ce (L-L) Bilayer FilmTapping Mode8.151.02-
CeO₂ Thin Film at 0.08 MTapping Mode---

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a liquid suspension. mdpi.com The technique works by analyzing the intensity fluctuations of scattered light resulting from the Brownian motion of the particles. nih.gov The output of a DLS measurement is the hydrodynamic diameter (or Z-average), which represents the diameter of a sphere that diffuses at the same rate as the particle being measured. nih.govnanoparticleanalyzer.com This value includes not only the particle core but also any coating or solvent layers associated with the particle as it moves through the suspension. researchgate.net

DLS is widely used to assess the state of agglomeration of this compound oxide nanoparticle dispersions. mdpi.comnih.gov While TEM provides the size of individual, dry particles, DLS measures the effective size of particles and their agglomerates in a liquid medium. researchgate.net For instance, DLS measurements on CeO₂ nanoparticles have shown hydrodynamic diameters significantly larger than the primary crystallite size, with values ranging from approximately 105-120 nm to over 200 nm, indicating the presence of agglomeration. mdpi.comresearchgate.net

Another critical parameter obtained from DLS is the Polydispersity Index (PDI), which is a measure of the broadness of the size distribution. researchgate.net A PDI value below 0.1 is indicative of a monodisperse (highly uniform) sample, while values above 0.4 suggest a very broad size distribution. mdpi.comnih.gov For some this compound oxide dispersions, PDI values greater than 0.4 have been reported, confirming significant polydispersity and agglomeration. mdpi.com

Table 4: DLS Analysis of this compound Oxide Nanoparticle Suspensions This table presents representative hydrodynamic diameter and polydispersity index values for CeO₂ nanoparticles, illustrating the use of DLS to assess particle size and agglomeration in liquid media.

Sample Dispersion MediumAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)State of Dispersion
Aqueous Suspension> 200> 0.4Significant Agglomeration mdpi.com
Phosphate-Stabilized Suspension140-Dispersed nih.gov
Non-Phosphate Suspension2000-Agglomerated nih.gov
Aqueous Dispersion< 5< 0.25Highly Monodisperse sigmaaldrich.com
Polyurethane Coating105 - 1200.211Moderate Agglomeration researchgate.net

Spectroscopic Characterization

Spectroscopic techniques are vital for probing the electronic structure of this compound compounds. By analyzing the interaction of these materials with electromagnetic radiation, valuable information on electronic transitions, oxidation states, and optical properties such as the band gap can be obtained.

UV-Visible (UV-Vis) absorption and Diffuse Reflectance Spectroscopy (DRS) are key techniques for investigating the optical properties of this compound compounds, which are dictated by their electronic structure. isca.me this compound oxide nanoparticles typically exhibit a strong absorption band in the UV region, with absorption maxima reported between 296 nm and 349 nm. mdpi.comnih.govaip.org This characteristic absorption is primarily attributed to the charge transfer transition from the O 2p valence band to the empty Ce 4f states of Ce⁴⁺ ions. mdpi.comnih.gov

The position of the absorption edge is highly sensitive to particle size. A "blue shift" (a shift to shorter wavelengths) of the absorption edge compared to the bulk material is often observed in nanoparticles, which can be related to quantum confinement effects. Conversely, factors such as the presence of Ce³⁺ ions and oxygen vacancies can lead to a "red shift" (a shift to longer wavelengths). researchgate.net

From the absorption data, the optical band gap (E_g) of the material can be determined. For direct band gap semiconductors like CeO₂, the Tauc plot method is commonly used. aip.org This involves plotting (αhν)² versus the photon energy (hν), where α is the absorption coefficient. The band gap is then estimated by extrapolating the linear portion of the plot to the x-axis. Using this method, the band gap of CeO₂ nanoparticles has been reported to be in the range of 2.57 eV to 3.34 eV. researchgate.net For opaque or powdered samples, DRS is used, and the data can be converted using the Kubelka-Munk function to estimate the band gap. mdpi.comresearchgate.net The band gap value is a critical parameter, as it determines the energy of photons the material can absorb and is directly related to its photocatalytic activity. mdpi.com

Table 5: Optical Properties of this compound Oxide Nanoparticles from UV-Vis/DRS This table summarizes key optical parameters for CeO₂ nanoparticles derived from spectroscopic analysis.

Sample DescriptionAbsorption Maximum (nm)Band Gap (E_g) (eV)Method of E_g DeterminationKey Observation
CeO₂ Nanoparticles3493.1Tauc Plot nih.govaip.org-
CeO₂ Nanoparticles~3303.34Tauc Plot Blue shift compared to bulk material.
Green Synthesized CeO₂ (Sample 1)315-3203.24Kubelka-Munk nih.gov-
Green Synthesized CeO₂ (Sample 2)315-3202.98Kubelka-Munk nih.govBand gap decrease. nih.gov
Mixed Phase CeO₂-2.57Tauc Plot researchgate.netRed-shifted absorption due to oxygen vacancies. researchgate.net

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the chemical bonds and functional groups present in this compound compounds. By analyzing the absorption of infrared radiation, which excites molecular vibrations, characteristic spectra are obtained that serve as a molecular "fingerprint."

In the analysis of this compound oxides (CeO₂), a prominent absorption band is typically observed in the low-frequency region, which is characteristic of the Ce-O stretching vibration. This band's position can vary but is often found around 400-600 cm⁻¹. For instance, studies on CeO₂ nanoparticles have identified the Ce-O stretching vibration at approximately 437 cm⁻¹ and 541 cm⁻¹. researchgate.net The presence of a broad absorption band around 3400 cm⁻¹ and a peak near 1630 cm⁻¹ is commonly attributed to the O-H stretching and bending vibrations of adsorbed water molecules on the surface of the material, respectively. researchgate.net

FTIR is also instrumental in characterizing this compound compounds containing organic ligands or other functional groups. For example, in this compound-containing metal-organic frameworks or carboxylate complexes, characteristic peaks for C=O, C-H, and O-H stretching and bending vibrations can be identified, confirming the coordination of the organic moieties to the this compound center. researchgate.net In this compound-modified bio-adsorbents, FTIR spectra can show peaks corresponding to O-H and N-H stretching vibrations (around 3280 cm⁻¹) and various C-H bands (2847-2970 cm⁻¹), confirming the presence of these functional groups. mdpi.com

Vibrational ModeTypical Wavenumber (cm⁻¹)Compound TypeReference
Ce-O Stretching~400 - 600This compound Oxides researchgate.netsemanticscholar.org
O-H Stretching (adsorbed H₂O)~3400 (broad)This compound Oxides researchgate.net
H-O-H Bending (adsorbed H₂O)~1620 - 1630This compound Oxides researchgate.netsemanticscholar.org
C=O Stretching (carboxylate)~1530This compound Carboxylates researchgate.net
Table 1. Characteristic FTIR Absorption Bands for Functional Groups in this compound Compounds.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique indispensable for determining the elemental composition and, most importantly, the oxidation states of this compound at the material's surface. The core-level spectrum of this compound, particularly the Ce 3d region, is complex due to spin-orbit splitting (into 3d₅/₂ and 3d₃/₂) and final-state effects, but it provides a definitive signature of the Ce³⁺ and Ce⁴⁺ states. nist.govresearchgate.net

The Ce 3d spectrum is deconvoluted into multiple peaks corresponding to different final states of the photoemission process. For Ce⁴⁺, the spectrum is characterized by six peaks (three pairs of spin-orbit doublets), often labeled V, V'', V''' and U, U'', U'''. rsc.org The U''' peak, at a binding energy of approximately 917 eV, is a distinctive feature of the Ce⁴⁺ state and is absent in pure Ce³⁺ compounds. thermofisher.com The Ce³⁺ state exhibits four peaks (two pairs of spin-orbit doublets), labeled V⁰, V' and U⁰, U'. rsc.org

By fitting the experimental Ce 3d spectrum with these characteristic peaks, the relative concentrations of Ce³⁺ and Ce⁴⁺ on the surface can be quantified. This is crucial for applications in catalysis, corrosion protection, and electronics, where the ratio of Ce³⁺/Ce⁴⁺ dictates the material's performance. For example, XPS analysis has been used to calculate the amount of Ce(IV) and Ce(III) in coatings on magnesium alloys, revealing concentrations of 93.6% and 6.4%, respectively. researchgate.net

Oxidation StateCore LevelPeak Labels (Spin-Orbit Components)Characteristic Binding Energies (eV)Reference
Ce³⁺Ce 3dV⁰, V' (3d₅/₂) and U⁰, U' (3d₃/₂)~880-886, ~900-904 rsc.orgresearchgate.netresearchgate.net
Ce⁴⁺Ce 3dV, V'', V''' (3d₅/₂) and U, U'', U''' (3d₃/₂)~882, ~889, ~898 (V group); ~901, ~907, ~917 (U group) rsc.orgthermofisher.com
Table 2. XPS Peak Assignments for this compound Oxidation States in the Ce 3d Region.

X-ray Absorption Fine Structure (XAFS) Spectroscopy

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful technique for probing the local atomic and electronic structure of this compound in a material, regardless of its crystallinity. The technique can be divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The Ce L₃-edge (and L₂) XANES spectrum is particularly sensitive to the oxidation state of this compound. nih.gov Ce⁴⁺ compounds typically exhibit a strong, sharp "white line" peak, while Ce³⁺ compounds show a weaker, sometimes split, main peak at a slightly lower energy. researchgate.net High-energy resolution fluorescence detection (HERFD) XANES can further resolve pre-edge features, with a ~2 eV difference observed between the pre-edges of Ce(III) and Ce(IV) reference compounds, allowing for more precise oxidation state determination. researchgate.net

The EXAFS region, which consists of oscillations past the absorption edge, contains information about the local atomic environment around the absorbing this compound atom. Analysis of the EXAFS signal can determine the coordination number, bond distances, and identity of neighboring atoms in the first few coordination shells. acs.org For instance, EXAFS studies on this compound oxides have shown that an increase in hydration can lead to a growth in the coordination number and bond distance of the first Ce-O shell, while reducing the coordination numbers of the outer Ce-Ce and Ce-O shells. acs.org

TechniqueInformation ObtainedTypical Application for this compoundReference
XANES (Ce L₃-edge)Oxidation state (Ce³⁺ vs. Ce⁴⁺), coordination geometryDetermining the valence state of this compound in catalysts and nanoparticles. nih.govresearchgate.netacs.org
EXAFSCoordination number, interatomic distances, disorderCharacterizing the local environment around Ce atoms in amorphous materials, doped oxides, and complexes. acs.orgiucr.org
Table 3. Information Derived from XAFS Spectroscopy of this compound Compounds.

Raman Spectroscopy for Vibrational Modes and Structural Changes

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a material. It is exceptionally sensitive to the crystal structure, symmetry, and the presence of defects in this compound compounds, particularly this compound oxide.

For crystalline CeO₂ with a cubic fluorite structure, the primary and most intense Raman feature is a single peak located at approximately 464-466 cm⁻¹. mdpi.comresearchgate.net This peak is assigned to the triply degenerate F₂g symmetry mode, which corresponds to a symmetric stretching vibration of the oxygen atoms around the this compound ions (Ce-O₈ vibrational unit). mdpi.comnih.gov The position, width, and symmetry of this F₂g mode are highly sensitive to factors such as crystallite size, strain, and non-stoichiometry (i.e., the presence of oxygen vacancies).

The introduction of defects, such as oxygen vacancies, which are associated with the reduction of Ce⁴⁺ to Ce³⁺, leads to a breakdown of the lattice symmetry. This results in the appearance of additional, typically broad, Raman bands. Weak bands around 260 cm⁻¹ and more prominent bands in the 550-600 cm⁻¹ region are often attributed to the presence of oxygen vacancies or related defect complexes. researchgate.netnih.govacs.org Doping ceria with other elements can also induce shifts in the F₂g peak and the appearance of these defect-related bands. mdpi.com

Raman Shift (cm⁻¹)AssignmentStructural ImplicationReference
~465F₂g mode (symmetric Ce-O stretch)Characteristic of the cubic fluorite structure of CeO₂. mdpi.comnih.gov
~260Disorder-induced mode / Surface defectsPresence of defects or disorder. nih.govacs.org
~550 - 600Oxygen Vacancy ModeIndicates the presence of oxygen vacancies and Ce³⁺ ions. mdpi.comresearchgate.net
Table 4. Key Raman Peaks and Their Assignments in this compound Oxides.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. In the context of this compound chemistry, it is exclusively sensitive to the paramagnetic Ce³⁺ ion (4f¹ electronic configuration), as the Ce⁴⁺ ion (4f⁰ configuration) is diamagnetic and thus EPR-silent. This selectivity makes EPR an invaluable tool for directly probing and quantifying Ce³⁺ centers in various materials.

The EPR spectrum provides information through the g-factor, which is a dimensionless quantity that characterizes the magnetic moment of the unpaired electron. ciqtekglobal.com The g-factor's value and its anisotropy (dependence on the orientation of the sample in the magnetic field) are highly sensitive to the local symmetry and coordination environment of the Ce³⁺ ion. For Ce³⁺ centers in sites with axial symmetry, the spectrum is described by two principal g-values: g∥ and g⊥. For example, a prominent Ce³⁺ center in a BaWO₄ single crystal was found to have g∥ = 1.506 and g⊥ = 2.712. mdpi.com Analysis of these g-factors can provide insights into the electronic ground state and the nature of the crystal field splitting of the 4f orbitals.

This compound IonElectron ConfigurationEPR ActivityInformation from EPRReference
Ce³⁺[Xe] 4f¹Paramagnetic (EPR Active)Detection, quantification, local symmetry (via g-factor), electronic structure. mdpi.comresearchgate.net
Ce⁴⁺[Xe] 4f⁰Diamagnetic (EPR Silent)Not detectable by EPR.
Table 5. EPR Activity of this compound Oxidation States.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Organothis compound Systems

While less common than for other nuclei, Nuclear Magnetic Resonance (NMR) spectroscopy can be applied to study the structure and dynamics of certain this compound-containing systems, particularly diamagnetic organothis compound compounds. Since all naturally occurring isotopes of this compound have a nuclear spin of zero, direct observation of this compound by NMR is not possible. However, NMR spectroscopy of other active nuclei within the compound, such as ¹H, ¹³C, or ³¹P, provides valuable indirect information about the molecular structure.

In organothis compound complexes, the chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) in the organic ligands are influenced by their coordination to the this compound center. Changes in chemical shifts compared to the free ligand can confirm complexation and provide insights into the electronic effects of the this compound ion on the ligand framework. The technique is particularly useful for characterizing the solution-state structure of these complexes, which can be challenging to determine by other methods.

Photoluminescence (PL) and Luminescence Spectroscopy

Many this compound compounds, particularly those containing the Ce³⁺ ion, exhibit strong luminescence, making Photoluminescence (PL) and Luminescence Spectroscopy essential characterization tools. The luminescence of Ce³⁺ arises from an electron transition from the lowest 5d excited state to the 4f ground state (which is split by spin-orbit coupling into ²F₅/₂ and ²F₇/₂ levels). This 5d→4f transition is parity-allowed, resulting in short decay times and high luminescence efficiency.

The PL spectrum of a Ce³⁺-doped material typically consists of a broad excitation band in the UV or near-UV region and a broad emission band that can range from the UV to the yellow-orange part of the spectrum, depending on the host lattice. nih.govmdpi.com The crystal field of the host material strongly influences the energy levels of the 5d orbitals, causing significant shifts in the emission wavelength. For example, Ce³⁺-doped Sr₃MgSi₂O₈ phosphors show a broad emission band peaking around 425 nm (blue) when excited at 365 nm. nih.gov In contrast, Ce³⁺-doped garnets can emit in the green-yellow region. acs.org

PL spectroscopy is used to determine the excitation and emission wavelengths, quantum efficiency, and concentration quenching effects in phosphors for applications like white LEDs and scintillators. nih.govspiedigitallibrary.org By co-doping with other ions, such as Mn²⁺, energy transfer from Ce³⁺ can occur, leading to tunable emission colors. mdpi.comspiedigitallibrary.org

Host MaterialExcitation Wavelength (nm)Emission Peak (nm)Emission ColorReference
Sr₂CeO₄250470Blue scispace.com
Sr₃MgSi₂O₈:Ce³⁺365425Blue nih.gov
CaY₂HfGa(AlO₄)₃:Ce³⁺450534Green acs.org
Sr₂Al₂SiO₇:Ce³⁺362478Blue researchgate.net
Table 6. Representative Photoluminescence Properties of Ce³⁺-Doped Compounds.

Theoretical and Computational Chemistry of Cerium

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful theoretical framework for investigating the electronic structure and properties of cerium-based materials. uic.edu Due to the strongly correlated nature of the 4f electrons in this compound, standard DFT approaches often require modifications, such as the inclusion of a Hubbard U term (DFT+U) or the use of hybrid functionals, to accurately describe these systems. uic.eduescholarship.org These methods provide a more precise account of electron localization and have been successfully employed to study a wide range of this compound compounds, from oxides to complex organometallics. uic.edursc.org

DFT calculations have been instrumental in elucidating the electronic structure of various this compound compounds. For instance, studies on this compound's allotropes (α, β, γ, and δ phases) have revealed that the 4f electrons exhibit varying degrees of localization and itinerancy. aps.org In the α-phase, the 4f electrons are more itinerant, leading to significant hybridization with spd bands, while in the other phases, they are more localized. aps.org This understanding is crucial for explaining the volume collapse phenomenon observed in the α-γ transition. aps.org

In this compound oxides like CeO2 and Ce2O3, DFT+U calculations have been essential for correctly predicting their insulating nature, which standard DFT fails to do. rsc.orgresearchgate.net The electronic structure of these oxides is characterized by a valence band formed primarily from oxygen 2p orbitals and a conduction band with significant contributions from this compound 4f and 5d orbitals. The presence of oxygen vacancies in ceria (CeO2) leads to the reduction of Ce4+ to Ce3+ and the appearance of localized 4f states within the band gap, a feature critical to its catalytic activity. uic.edu

Furthermore, DFT has been applied to understand the electronic structures of more complex this compound compounds, including this compound(IV) oxo and imido complexes. upenn.eduproquest.com These studies, often in conjunction with spectroscopic techniques, have provided insights into the nature of the Ce-O and Ce-N multiple bonds, revealing the involvement of both 4f and 5d orbitals in bonding. rsc.org

The ability of this compound to cycle between the +3 and +4 oxidation states is central to its application in catalysis and redox-based technologies. DFT calculations have been widely used to simulate these redox processes and to determine the associated energy barriers.

One key area of research is the prediction of redox potentials for this compound complexes in solution. By calculating the free energy change (ΔG°) for the Ce(IV)/Ce(III) redox couple, DFT can provide valuable insights that correlate well with experimental electrochemical data. acs.orgresearchgate.net This predictive capability is crucial for designing new this compound complexes with tailored redox properties for applications such as redox flow batteries. researchgate.net

In the context of catalysis, DFT is used to investigate the energetics of oxygen vacancy formation and migration in ceria. The formation of an oxygen vacancy is a redox process where two Ce4+ ions are reduced to Ce3+. DFT+U calculations can accurately predict the energy required for this process, which is a key parameter in determining the catalytic activity of ceria in oxidation reactions. acs.org Additionally, simulations can elucidate the energy barriers for the diffusion of oxygen vacancies, which is important for understanding the oxygen storage capacity of ceria-based materials.

DFT calculations have become an indispensable tool for modeling catalytic reaction mechanisms involving this compound-based catalysts, particularly ceria. These simulations provide atomistic-level insights into the elementary steps of catalytic cycles, helping to identify rate-determining steps and to understand the role of the catalyst.

A prominent example is the modeling of CO oxidation on ceria surfaces. DFT studies have elucidated the Mars-van Krevelen mechanism, where lattice oxygen from the ceria surface participates in the oxidation of CO to CO2, creating an oxygen vacancy. acs.org Subsequent re-oxidation of the reduced surface by gas-phase O2 completes the catalytic cycle. DFT calculations have been used to determine the adsorption energies of reactants (CO and O2), the energy barriers for the reaction steps, and the stability of reaction intermediates. acs.orgub.edu

DFT has also been employed to study the activation of other small molecules on ceria surfaces. For instance, the dehydrogenation of methane on ceria-lanthanum clusters has been investigated to understand the initial steps of methane activation. aip.org Furthermore, the mechanism of atomic layer deposition of ceria on titania surfaces has been modeled to design more efficient photocatalysts. researchgate.net

Table 1: Selected DFT-Calculated Energies for CO Oxidation on Ceria Surfaces

Parameter CeO2(111) CeO2(110)
CO Adsorption Energy < 0.2 eV (physisorption) > 2 eV (chemisorption)
Oxygen Vacancy Formation Energy ~2.5 - 3.5 eV ~1.5 - 2.5 eV

Note: Values are approximate and can vary depending on the specific DFT functional and U parameter used. Data sourced from multiple theoretical studies.

DFT calculations are a powerful tool for predicting a wide range of material properties of this compound and its compounds, often guiding experimental efforts. These predictions can include structural, electronic, magnetic, and optical properties.

For instance, DFT can be used to predict the lattice parameters and bulk moduli of this compound compounds, which often show good agreement with experimental values. researchgate.net The stability of different crystal structures and the formation energies of defects, such as vacancies and interstitials, can also be calculated, providing insights into the material's defect chemistry. uic.eduuic.edu

DFT is also used to predict the electronic properties of doped ceria. For example, doping ceria with other elements can modify its electronic band structure and, consequently, its optical and catalytic properties. DFT calculations have been used to study the effects of doping BaZrO3 with Ce4+, providing insights into the relationship between dopant concentration and improved optical properties for photocatalytic applications. acs.org Furthermore, the magnetic properties of this compound compounds, arising from the unpaired 4f electrons in Ce3+, can be investigated using spin-polarized DFT calculations. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful computational method to study the dynamic behavior and structural properties of this compound-containing systems at the atomic scale. By solving Newton's equations of motion for a system of atoms, MD can track the trajectories of individual atoms over time, offering insights into processes that are often difficult to probe experimentally.

Classical MD simulations of this compound in silica glass have been performed to understand the local environment of this compound ions and their effect on the glass structure. These simulations have shown that Ce3+ and Ce4+ ions have different coordination environments and that the presence of this compound affects the bond angles and lengths within the silica network. researchgate.net Such studies are crucial for understanding the optical and mechanical properties of this compound-doped glasses.

MD simulations have also been employed to investigate the mechanical properties of metallic this compound. For example, the process of ultra-precision diamond cutting of this compound has been modeled to understand the underlying mechanisms of plastic deformation. researchgate.net These simulations revealed that dislocation slip is the dominant deformation mechanism and that phase transformations can occur at the machined surface. researchgate.net

In the context of materials science, MD simulations have been used to study the formation of nanopores in single-crystal CeO2 by ion irradiation. mdpi.com These simulations can model the thermal spike created by the ion and the subsequent atomic rearrangements that lead to the formation of a nanopore. Understanding this process is important for the development of new nuclear fuels and for the precise control of nanomaterial fabrication.

Furthermore, MD simulations have been used to investigate the interaction of this compound ions with biological molecules. For example, the this compound chloride-induced B-to-Z transition in DNA has been studied, revealing how Ce3+ ions coordinate with the phosphate groups of the DNA backbone and influence its conformation. nih.govacs.org

Table 2: Applications of Molecular Dynamics Simulations in this compound Chemistry

Application Area System Studied Key Findings
Glass Science This compound in silica glass Elucidation of Ce3+ and Ce4+ coordination environments and their impact on glass structure. researchgate.net
Materials Science Diamond cutting of metallic this compound Identification of dislocation slip as the primary deformation mechanism. researchgate.net
Nanotechnology Ion irradiation of CeO2 Simulation of nanopore formation dynamics. mdpi.com
Biochemistry This compound ions with DNA Understanding the mechanism of Ce3+-induced conformational changes in DNA. nih.govacs.org

Quantum Mechanical Approaches to this compound Coordination Chemistry

Quantum mechanical (QM) methods are essential for accurately describing the electronic structure and bonding in this compound coordination complexes, where the interplay of f- and d-orbitals plays a critical role. While DFT is a widely used QM method, other high-level ab initio approaches are also employed to provide a more detailed understanding of these complex systems.

For systems where a single-determinant wavefunction is insufficient, multireference methods such as the Complete Active Space Self-Consistent Field (CASSCF) are necessary. These methods have been used in combination with experimental techniques like X-ray absorption spectroscopy to investigate the electronic structure of this compound(IV)-imido and -oxo complexes. rsc.org Such studies are crucial for understanding the nature of metal-ligand multiple bonds in f-element chemistry and have revealed the importance of considering both 4f and 5d orbitals in the valence electronic structure. rsc.org

Quantum theoretical studies have also been performed to understand the properties of novel this compound(IV) complexes with direct this compound-carbon σ-bonds. chinesechemsoc.org These calculations provide insights into the nature of the Ce-C bond and help to explain experimental observations, such as the unusual chemical shifts in 13C NMR spectra. chinesechemsoc.org

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods offer a way to study enzymatic reactions and other complex systems where a full QM treatment is computationally prohibitive. nih.gov In these approaches, the reactive center containing the this compound ion is treated with a high level of QM theory, while the surrounding environment (e.g., the protein or solvent) is described using a classical force field. nih.gov This allows for the study of this compound's role in biological systems and in catalysis within complex environments.

The development of quantum computing also holds promise for the future of this compound coordination chemistry. cecam.orgarxiv.org Quantum algorithms may one day be able to solve the electronic structure problem for strongly correlated f-element systems with an accuracy that is intractable for classical computers, providing unprecedented insights into their reactivity and properties. cecam.org

Computational Studies on Oxygen Vacancy Formation and Migration in Ceria

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of oxygen vacancy formation and migration in this compound dioxide (ceria, CeO₂). These vacancies are critical to ceria's functionality in a wide range of applications, including catalysis and solid oxide fuel cells, as they facilitate oxygen ion mobility.

The formation of a neutral oxygen vacancy in the ceria lattice is accompanied by the reduction of two Ce⁴⁺ ions to Ce³⁺. acs.org This process creates localized 4f electrons, and accurately describing these electronic states is a significant challenge for standard DFT methods. acs.org To address this, an effective on-site Coulomb repulsive interaction, known as the DFT+U approach, is commonly employed to better account for the strong electronic correlation of these Ce 4f states. nih.gov

Oxygen Vacancy Formation

Theoretical studies have consistently shown that the energy required to form an oxygen vacancy is highly dependent on its location within the ceria structure. It is energetically more favorable to form vacancies at the surface than in the bulk material. researchgate.net This is attributed to the lower coordination of surface oxygen atoms, which requires less energy to remove. rsc.org

Computational investigations have quantified the oxygen vacancy formation energies (Ef) for various sites within the ceria lattice. As illustrated in the table below, there is a clear trend of decreasing formation energy from the bulk to the different low-index surfaces.

Calculated Oxygen Vacancy Formation Energies (Ef) in Ceria

LocationEf (eV)Computational MethodReference
Bulk4.71DFT+U nih.gov
Bulk2.5 - 3.5DFT+U acs.org
(111) Surface (Top-layer)2.93DFT+U nih.gov
(111) Surface (Sub-layer)3.21DFT+U nih.gov
(110) Surface> (100) > (111)DFT aip.org

The choice of the supercell size in the computational model can also significantly affect the calculated formation energies, with variations of up to ~1 eV reported between different supercell configurations for the (110) surface. aip.org Furthermore, the formation energy is not a static value; it is influenced by environmental factors such as temperature and the partial pressure of oxygen. aip.org As temperature increases or oxygen partial pressure decreases, the formation of oxygen vacancies becomes more favorable. aip.org

Studies on ceria nanoparticles have revealed a dramatic size-dependent behavior of the oxygen vacancy formation energy. rsc.orgrsc.org As the particle size increases, the energy required to form a vacancy decreases, suggesting a minimum formation energy exists at a specific particle size. rsc.org This phenomenon is driven by electrostatic effects within the nanoparticle. rsc.org

Oxygen Vacancy Migration

Once formed, oxygen vacancies can migrate through the ceria lattice, a process fundamental to the material's ionic conductivity. Computational studies have been instrumental in mapping the migration pathways and calculating the associated activation energies. The migration of an oxygen ion into an adjacent vacancy is not a simple hop; it involves a complex interplay with the localized Ce³⁺ polarons. acs.org

The activation energy for oxygen vacancy migration in undoped ceria has been calculated to be in reasonable agreement with experimental findings. elsevierpure.comaip.org The presence of dopants can significantly alter these migration barriers. For instance, in praseodymium (Pr)-doped ceria, the activation energies for vacancy migration are dependent on the specific jump pathway relative to the Pr ion, with calculated values ranging from 0.41 to 0.78 eV. elsevierpure.comaip.org

The table below summarizes some of the computationally determined activation energies for oxygen vacancy migration.

Calculated Activation Energies for Oxygen Vacancy Migration in Ceria

SystemMigration Pathway/ConditionActivation Energy (eV)Reference
Undoped CeriaBulk0.5 - 0.9 aip.org
Pr-doped CeriaFirst-nearest-neighbor jumps0.41 - 0.78 elsevierpure.comaip.org
CeO₂(111) SurfaceCrossing a Ce⁴⁺–Ce⁴⁺ bridge0.03 acs.org
CeO₂(111) SurfaceSurface to subsurface (crossing Ce⁴⁺–Ce⁴⁺ bridge)0.25 acs.org
CeO₂(111) SurfaceSurface to subsurface (crossing Ce³⁺–Ce⁴⁺ bridge)0.53 acs.org

Recent research on the CeO₂(111) surface has revealed a non-Arrhenius behavior in oxygen vacancy migration, where the migration probability does not increase monotonically with temperature. acs.org This complexity arises from the strong coupling between the movement of the oxygen vacancy and the dynamics of the associated Ce³⁺ polarons. acs.org The migration mechanism can be influenced by the position of these polarons, leading to different energy barriers for different migration events, such as crossing a Ce⁴⁺–Ce⁴⁺ bridge versus a Ce³⁺–Ce⁴⁺ bridge. acs.org

Advanced Applications of Cerium Compounds in Chemical Sciences

Catalysis and Electrocatalysis

Cerium compounds are extensively utilized in catalysis and electrocatalysis, leveraging their inherent redox properties and oxygen storage capacity (OSC). Their ability to enhance catalytic activity and stabilize active phases makes them indispensable in numerous industrial and environmental processes. stanfordmaterials.comtandfonline.com

Heterogeneous Oxidation Catalysis and Redox Mechanisms

Heterogeneous oxidation catalysis involving this compound is largely driven by the Ce³⁺/Ce⁴⁺ redox cycle. Ceria (CeO₂) can release lattice oxygen under reducing conditions, forming oxygen vacancies and reducing Ce⁴⁺ to Ce³⁺. Conversely, under oxidizing conditions, it can re-adsorb oxygen, re-oxidizing Ce³⁺ back to Ce⁴⁺ and refilling oxygen vacancies. This dynamic oxygen exchange capability is critical for its catalytic performance. mdpi.comorientjchem.orgtandfonline.com

Key Redox Mechanism in Ceria: CeO₂ ⇌ CeO₂₋ₓ + (x/2)O₂ (Reduction) CeO₂₋ₓ + (x/2)O₂ ⇌ CeO₂ (Oxidation)

This mechanism allows this compound to promote the stabilization of high oxidation states of active catalyst moieties and increase the availability of lattice oxygen, thereby enhancing catalyst reducibility and activity. mdpi.com

This compound oxide plays a pivotal role in automotive catalytic converters, particularly in three-way catalysts (TWC), which simultaneously purify carbon monoxide (CO), hydrocarbons (HCs), and nitrogen oxides (NOₓ) in exhaust gases. stanfordmaterials.comtandfonline.comlynasrareearths.com Its primary function is as an oxygen storage component (OSC), buffering fluctuations in the air-to-fuel ratio. stanfordmaterials.comlynasrareearths.com

When the engine runs slightly rich (insufficient oxygen), ceria releases stored oxygen to oxidize CO and HCs. When the engine runs lean (excess oxygen), ceria stores excess oxygen, preventing the over-oxidation of noble metals and facilitating NOₓ reduction. lynasrareearths.com

Oxygen Storage and Release Reactions in Automotive Catalysts:

Oxygen Release (Fuel-rich conditions): xCO + CeO₂ → xCO₂ + CeO₂₋ₓ lynasrareearths.com

Oxygen Storage (Fuel-lean conditions): ½xO₂ + CeO₂₋ₓ → CeO₂ lynasrareearths.com

The incorporation of ceria, often in combination with zirconia (CeO₂-ZrO₂ mixed oxides), significantly improves the OSC, thermal stability, and dispersion of precious metals (such as platinum, palladium, or rhodium) in the catalyst, leading to enhanced performance and reduced noble metal requirements. tandfonline.comlynasrareearths.comgoogle.com For instance, a reticulated porous ceramic (RPC) foam made of pure CeO₂ demonstrated a solar-to-fuel energy conversion efficiency of 1.73% average and 3.53% peak in CO₂ splitting, a significant increase compared to previous values. solarpaces.org

Performance Enhancement in Automotive Catalysts:

Catalyst CompositionProperty EnhancedImpact on PerformanceReference
CeO₂Oxygen Storage Capacity (OSC)Buffers air-to-fuel ratio, aids CO/HC oxidation and NOₓ reduction stanfordmaterials.comlynasrareearths.com
CeO₂-ZrO₂ Mixed OxidesOSC, Thermal Stability, Precious Metal DispersionImproved oxygen storage/release, higher thermal resistance, reduced noble metal loading tandfonline.comgoogle.com
CeO₂ NanorodsLow-Temperature OSCEffective emission control below 200 °C tohoku.ac.jp

This compound-based catalysts are increasingly employed in Advanced Oxidation Processes (AOPs) for the degradation of persistent and toxic organic pollutants in water and wastewater. nih.govx-mol.net AOPs rely on the generation of highly reactive species, primarily hydroxyl radicals (•OH), which are potent oxidizers capable of non-selectively degrading organic contaminants. nih.govmdpi.com

This compound's role in AOPs stems from its redox cycling, which can activate oxidants like hydrogen peroxide (H₂O₂) or persulfate (SPS) to produce these radicals. For example, ceria can accelerate nanoscale zerovalent iron-assisted heterogeneous Fenton oxidation of antibiotics like tetracycline. mdpi.com Studies have shown that hybrid biochar/ceria materials can activate persulfate, leading to the degradation of antibiotics such as sulfamethoxazole, with sulfate (B86663) and hydroxyl radicals, as well as singlet oxygen, identified as key oxidative species. nih.gov

Examples of this compound-based AOP Applications:

AOP SystemThis compound's RolePollutants TargetedReference
Fenton-like ReactionsActivates H₂O₂/SPS, generates •OHAntibiotics (e.g., tetracycline, sulfamethoxazole), organic pollutants x-mol.netmdpi.comnih.gov
PhotodegradationPhotocatalytic activity, radical generationOrganic contaminants in water/wastewater x-mol.net
Catalytic OzonationEnhances ozone reactivityVarious organic compounds x-mol.net

Beyond environmental remediation, this compound-based catalysts are utilized in the selective oxidation of various organic compounds in industrial chemical processes. Their ability to facilitate redox reactions makes them valuable for transforming specific organic molecules into desired products. orientjchem.org

For instance, this compound-based catalysts have shown significant interest in the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde. orientjchem.org The redox nature of CeO₂ (Ce³⁺/Ce⁴⁺ couple) and the abundance of oxygen vacancies are crucial for substrate adsorption and the reorganization of bonding between the substrate and oxidant, promoting selective oxidation reactions. orientjchem.org In another example, this compound-promoted vanadium-g-C₃N₄ catalysts demonstrated improved activity in benzene (B151609) hydroxylation, with this compound facilitating the dispersion of vanadium species and enhancing their redox properties. royalsocietypublishing.org Copper-ceria (CuOₓ/CeO₂) catalysts are also effective for CO oxidation, following a Mars-van Krevelen mechanism where the redox interplay between Ce³⁺/Ce⁴⁺ and Cu²⁺/Cu⁺ couples is key to their performance. acs.orgaaqr.org

Research Findings in Catalytic Oxidation of Organic Compounds:

ReactionCatalyst SystemKey Finding / PerformanceReference
Benzyl Alcohol OxidationThis compound-based catalystsPromotes selective oxidation to benzaldehyde; influenced by oxygen vacancies and Ce³⁺/Ce⁴⁺ redox couple. orientjchem.org
Benzene HydroxylationCeₓ-V-g-C₃N₄Enhanced activity; this compound facilitates vanadium dispersion and redox properties. TOF of 17.1 h⁻¹ for Ce₀.₀₇-0.07V-g-C₃N₄. royalsocietypublishing.org
CO OxidationCuOₓ/CeO₂Effective, low-cost catalyst; activity linked to Cu⁺ formation accelerated by Ce³⁺/Ce⁴⁺ redox interplay. acs.org

Photocatalysis for Energy and Environmental Applications

This compound oxide (CeO₂) and its composites have garnered significant attention as photocatalysts due to their stable crystal structure, chemical stability, low toxicity, cost-effectiveness, and the presence of stable Ce³⁺/Ce⁴⁺ redox pairs, which enable the generation of oxygen defects. researchgate.netosti.gov Despite a wide bandgap and relatively poor conductivity in pure CeO₂, various modification strategies, such as tuning morphology, doping with metal nanoparticles, and forming heterostructures, have been employed to enhance their photocatalytic efficiency. researchgate.netosti.gov These materials are applied in the removal of organic contaminants from water/wastewater and, notably, in solar fuel production. researchgate.netmrforum.comsciencepublishinggroup.com

Solar Fuel Production (e.g., Green Hydrogen, CO₂ Conversion)

This compound-based oxides are critical materials in the production of solar fuels, specifically green hydrogen (H₂) from water splitting and carbon monoxide (CO) from carbon dioxide (CO₂) conversion. atamanchemicals.comresearchgate.netfishersci.seacs.orgfrontiersin.org This is often achieved through two-step thermochemical cycles driven by concentrated solar power. solarpaces.orgresearchgate.netfrontiersin.org

In these cycles, ceria undergoes a high-temperature thermal reduction step, where it releases oxygen and forms non-stoichiometric ceria (CeO₂₋δ). researchgate.netacs.orgfrontiersin.org This step typically occurs at temperatures up to 1500 °C. frontiersin.org In the subsequent oxidation step, conducted at lower temperatures (e.g., below 1000 °C), the reduced ceria reacts with H₂O or CO₂ to produce H₂ or CO, respectively, while re-oxidizing to CeO₂. solarpaces.orgresearchgate.netacs.orgfrontiersin.org This process bypasses the challenging and energy-intensive separation of H₂/O₂ or CO/O₂ mixtures. solarpaces.org

Thermochemical CO₂ Splitting using Ceria:

Thermal Reduction (Endothermic): CeO₂ → CeO₂₋δ + (δ/2)O₂ (at high temperature, e.g., 1400-1600 °C) solarpaces.orgfrontiersin.org

Oxidation (Exothermic): CeO₂₋δ + δCO₂ → CeO₂ + δCO (at lower temperature, e.g., <1000 °C) solarpaces.orgfrontiersin.org

Alternatively for H₂ production: CeO₂₋δ + δH₂O → CeO₂ + δH₂

Research has focused on improving the solar-to-fuel conversion efficiency, which is influenced by the ceria material's composition, morphology, oxygen storage/release capacity, radiative heat absorptivity, and reaction kinetics. researchgate.netacs.orgfrontiersin.org Doping ceria with elements like zirconium (Zr) has been shown to significantly improve the reduction yield and CO/H₂ production yields, although it can sometimes lower the kinetic rates of the oxidation step. acs.org For instance, Zr₀.₂₅Ce₀.₇₅O₂ synthesized via the Pechini process produced the largest amounts of CO/H₂ during successive cycles, with CO and H₂ production yields of 241 and 432 μmol/g, respectively, measured in one study. acs.org

Data Table: Solar Fuel Production with Ceria-based Materials

Material SystemApplicationReduction Temperature (°C)Oxidation Temperature (°C)Key Performance/FindingReference
Pure CeO₂ (RPC foam)CO₂ Splitting1400-1600<1000Peak solar-to-fuel efficiency: 3.53%; Fuel yield increased ~17 times vs. ceria felt. solarpaces.org
Zr₀.₂₅Ce₀.₇₅O₂ (Pechini)CO₂/H₂O Splitting--CO production: 241 μmol/g; H₂ production: 432 μmol/g; stable reactivity during cycling. acs.org
Fibrous Ceria PelletsH₂/CO₂ Production1500-Optimized cycle for 3000 suns concentration, 90% heat recovery: 100s reduction, 155s oxidation. acs.org
Degradation of Organic Pollutants in Water

This compound compounds are highly effective in the degradation of organic pollutants in water, acting as both catalysts and coagulants. Both this compound chloride salts and this compound oxide nanoparticles (CeO₂ NPs) have demonstrated efficacy in removing organic pollutants and nutrients like phosphorus from wastewater. vtruralwater.org this compound oxide nanoparticles facilitate the breakdown of these chemicals through redox and catalytic reactions. vtruralwater.org This catalytic activity extends to a wide range of organic contaminants, including dyes, pharmaceuticals, phenolic compounds, solvents, acids, and petroleum hydrocarbons. vtruralwater.org

In practical applications, this compound-based coagulants have shown remarkable efficiency. For instance, in some wastewater systems, this compound helped achieve a 95 percent removal of phosphorus, resulting in effluent with orthophosphate concentrations of less than 1 mg/L. vtruralwater.org Beyond coagulation, this compound oxide nanospheres have been developed for visible-light-driven photocatalytic degradation of organic dyes, by forming reactive oxygen species. beilstein-journals.orgmdpi.com Moreover, phase boundary engineered this compound oxide-cerium nitride (CeO₂/CeN) composites exhibit enhanced photo-thermocatalytic performance for pollutant removal in wastewater. rsc.org

Detailed research findings highlight the broad applicability and high efficiency of this compound-based photocatalysts. For example, CeO₂/CdS/rGO photocatalysts demonstrated significant degradation efficiencies for various organic pollutants under simulated sunlight, as summarized in Table 1. mdpi.com

Table 1: Photocatalytic Degradation Efficiency of Organic Pollutants using CeO₂/CdS/rGO Photocatalysts

Pollutant NameDegradation Efficiency (%)Irradiation Time (min)
Ciprofloxacin (CIP)90.04120
Rhodamine B (RhB)89.24-
Norfloxacin (NFX)89.18-
Methyl Violet (MV)100-
Methylene Blue (MB)92.36-
Tetracycline (TC)87.05-
Methyl Orange (MO)75.02-
Rose Bengal (RB)72.31-

Electrocatalysis (e.g., Oxygen Evolution Reaction, Oxygen Reduction Reaction)

This compound-based materials are extensively utilized in electrocatalysis, particularly for the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR), which are crucial for energy conversion and storage devices like fuel cells and metal-air batteries. mdpi.comresearchgate.netnih.govmdpi.com While pristine this compound oxide (CeO₂) is generally non-conductive, various strategies have been developed to enhance its conductivity and stability for electrocatalytic applications. mdpi.comresearchgate.netnih.gov

This compound-based electrocatalysts have shown promising performance in both OER and ORR. For instance, CeOₓ/CoS, derived from metal-organic frameworks (MOFs), exhibits excellent OER activity in alkaline media, achieving an overpotential of 269 mV at a current density of 10 mA cm⁻² with a Tafel slope of only 50 mV dec⁻¹, surpassing commercial Ir/C catalysts. mdpi.com Amorphous films of this compound-doped cobalt oxide (CoOₓ(Ce)) have also demonstrated prominent OER performance, reaching a current density of 20 mA cm⁻² at an overpotential of 261 mV and 100 mA cm⁻² at 302 mV, competitive with commercially available RuO₂. rsc.org Furthermore, Ce-doped IrO₂ supported on N-doped porous carbon (Ceₓ-IrO₂@NPC) shows a low overpotential of 224 mV and remarkable stability for 100 hours in 0.5 M H₂SO₄ at 10 mA cm⁻² for OER. acs.org

In bifunctional applications, this compound-doped CoMn₂O₄ spinels (Ce-CMO) and their hybrids with multi-walled carbon nanotubes (Ce-CMO/MWCNTs) function as highly efficient electrocatalysts for both ORR and OER. mdpi.com Specifically, the Ce-CMO/MWCNTs catalyst demonstrates an ORR onset potential of 0.93 V and a potential of 0.84 V at a current density of 3 mA cm⁻² (comparable to commercial Pt/C), alongside an OER onset potential of 183 mV and a potential of 341 mV at 10 mA cm⁻². mdpi.com

Role of this compound Doping in Carbon-Based Electrocatalysts

The integration of this compound into carbon-based electrocatalysts significantly enhances their performance by promoting a uniform dispersion of this compound species within the carbon matrix, thereby preventing agglomeration and fostering synergistic effects. mdpi.com This approach is evident in materials derived from MOFs, where this compound ions are strongly combined with organic ligands to form Ce-MOF materials, which upon heat treatment yield effective catalysts. mdpi.com

N-doped carbon nanofibers co-modified by cobalt (Co) and CeO₂ (Co-CeO₂/N-CNR) exemplify the benefits of this compound doping, showcasing excellent ORR and OER performance attributed to these synergistic interactions. mdpi.com The introduction of conductive carbon carriers further augments the catalyst's conductivity, suppresses CeO₂ agglomeration, and improves ORR/OER stability and methanol (B129727) resistance. mdpi.com

Advanced doping strategies include the development of single-atom Ce-N-C catalysts, where atomically dispersed this compound is anchored on N-doped porous carbon nanowires. acs.org These catalysts effectively boost the ORR, exhibiting high activity with half-wave potentials of 0.88 V in alkaline media and 0.75 V in acidic electrolytes, which are comparable to widely studied Fe-N-C catalysts. acs.org Theoretical calculations also indicate that this compound doping in graphene-based materials, especially in combination with structural defects and oxygenated functions, significantly lowers the reaction free energies for the oxygen reduction reaction, thereby improving catalytic activity. arxiv.org Another notable example is this compound carbide embedded in nitrogen-doped carbon (CeCₓ-NC), which demonstrates high electrocatalytic activity towards ORR in alkaline electrolytes, with a half-wave potential almost equivalent to commercial Pt/C and a nearly four-electron transfer number. researchgate.net Furthermore, CeO₂ plays a crucial role in improving the corrosion resistance of carbon in acidic electrolytes and enhancing the interactions between metals and metal oxides, which is beneficial for ORR kinetics. mdpi.com

Mechanisms of this compound-Assisted Catalysis

The exceptional catalytic activity of this compound compounds primarily stems from the unique redox pair of this compound (Ce³⁺/Ce⁴⁺) and its remarkable oxygen storage capacity (OSC). mdpi.commdpi.comnih.goveurekaselect.comcambridge.orgmdpi.comstanfordmaterials.com This reversible conversion between the trivalent and tetravalent oxidation states of this compound allows ceria to efficiently store and release oxygen, making it a critical component in various catalytic processes. nih.govacs.org

Nanoscale this compound oxide, owing to its high surface-to-volume ratio, possesses a significant concentration of Ce³⁺ on its surface, which facilitates the continuous interconversion between Ce³⁺ and Ce⁴⁺ states, thereby promoting redox reactions. mdpi.com This dynamic redox behavior enables this compound oxide nanoparticles to mimic the functions of natural antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.govmdpi.comresearchgate.net In this biomimetic activity, CeO₂ NPs catalyze the conversion of superoxide anion (O₂⁻) into oxygen (O₂) and hydrogen peroxide (H₂O₂), and further reduce H₂O₂ to water (H₂O), effectively mitigating oxidative stress. nih.govmdpi.comresearchgate.net

Role of Oxygen Vacancies

These oxygen vacancies are not merely structural defects; they actively enhance electron transport, modulate reaction barriers, and create unique binding sites for reactants, thereby significantly influencing catalytic pathways. acs.org They function as "oxygen shuttles," facilitating the migration of lattice oxygen from the bulk of the ceria material to its surface. nih.gov A higher concentration of oxygen vacancies on the surface correlates with an increased Ce³⁺ content, which is highly beneficial for various redox reactions. nih.govmdpi.com

The formation energy and density of oxygen vacancies are highly dependent on the crystallographic facets of ceria. For instance, the (110) facet of ceria exhibits a higher density of undercoordinated this compound and oxygen atoms, which translates to lower oxygen vacancy formation energies, typically ranging from 1.0 eV to 2.5 eV, in contrast to the bulk (2.5-3.5 eV) or the more stable (111) surface. acs.org This facet-dependent characteristic allows for targeted engineering of ceria materials for specific catalytic applications. Oxygen vacancies also play a crucial role in enhancing the adsorption and activation of molecules like carbon dioxide (CO₂), as observed in processes such as the synthesis of dimethyl carbonate. rsc.org The concentration of these vital oxygen vacancies can be precisely controlled and optimized through various synthesis routes or by incorporating aliovalent dopants into the ceria lattice. eurekaselect.comrsc.orgmdpi.com

Synergistic Effects in Mixed-Metal Catalysts

The integration of this compound with other metal components in mixed-metal catalysts often leads to pronounced synergistic effects, significantly enhancing their catalytic performance. mdpi.commdpi.comosti.govresearchgate.net These synergistic interactions arise from the intricate interplay between this compound's redox properties and the electronic or structural characteristics of the co-existing metals.

A prime example is the combination of cobalt (Co) and CeO₂ in N-doped carbon nanofibers (Co-CeO₂/N-CNR), which exhibits superior ORR and OER activities. mdpi.com The interaction between CeO₂ and cobalt metal alters the binding energy of the cobalt, while the presence of Ce³⁺ defects and oxygen vacancies provides additional active sites, collectively boosting catalytic efficiency. mdpi.com Similarly, the addition of this compound to manganese oxide (MnOₓ) catalysts remarkably improves soot oxidation activity, attributed to the synergistic effects between this compound and manganese. mdpi.com

In ethanol (B145695) steam reforming, Ni-W-Ce mixed-metal oxide catalysts demonstrate superior performance. osti.gov The synergistic effects between nickel (Ni) and tungsten (W) within the ceria lattice lead to the formation of a substantial number of defects and oxygen vacancies, resulting in high catalytic activity, selectivity, and resistance to coke formation. osti.gov Another illustration is seen in copper-cerium (Cu/Ce) catalysts based on ZSM-5 zeolites for CO oxidation. researchgate.net Here, a strong synergistic effect is observed, linked to the redox interaction between copper and this compound (Ce⁴⁺/Ce³⁺-Cu²⁺/Cu⁺ redox pairs), the formation of oxygen vacancies, and the presence of superficial lattice oxygen and adsorbed oxygen species. researchgate.net

Furthermore, in the selective catalytic reduction of nitrogen oxides (NOₓ) with ammonia (B1221849) (NH₃) over this compound-tungsten-titanium (Ce-W-Ti) mixed oxide catalysts, a synergistic promotional effect between Ce⁴⁺ and hydrogen peroxide (H₂O₂) has been identified. cambridge.org This synergy enhances Brønsted acid sites, improves the dispersion of this compound and tungsten species, and increases the concentrations of adsorbed oxygen. cambridge.org Notably, CeO₂ in combination with titanium dioxide (TiO₂) in CeO₂/TiO₂ catalysts exhibits higher catalytic activity compared to conventional V₂O₅-WO₃/TiO₂ and Fe-ZSM-5 catalysts. cambridge.org

Advanced Materials Science

This compound's unique properties make it an invaluable element in various advanced materials science applications, extending beyond its catalytic roles. It is widely recognized for its contributions to environmental remediation, energy storage, and optics. fastercapital.comgoodfellow.com

In the realm of energy storage, this compound-based materials are integral to the production of rechargeable batteries. This compound oxide nanoparticles, for instance, have been shown to significantly enhance the capacity and cycling stability of lithium-ion batteries. fastercapital.com Furthermore, this compound is a key component in solid oxide fuel cells (SOFCs), which are utilized for clean and efficient electricity generation, serving as either electrolytes or catalytic materials. cism.it

This compound-based materials also find extensive use in optics, particularly in the production of phosphors for lighting and display technologies, improving the performance and efficiency of various optical devices. fastercapital.comgoodfellow.comamazon.com In the automotive industry, ceria-based oxides have an irreplaceable role in advanced car converters for exhaust gas pollution control, including three-way catalysts (TWC) and selective catalytic reduction (SCR) systems. stanfordmaterials.comfastercapital.comcism.it These applications leverage this compound's ability to convert harmful gases like nitrogen oxides (NOₓ) and carbon monoxide (CO) into less detrimental substances. stanfordmaterials.com Beyond these, this compound-based catalysts are employed in the production of plastics, solvents, and other chemicals. fastercapital.com

The high thermal and structural stability of ceria makes it an excellent host lattice for various doping schemes. The incorporation of dopant elements into the ceria lattice generates oxygen vacancies, leading to the creation of diverse and interesting properties. eurekaselect.com Moreover, different morphologies of ceria, such as nanowires, nanocubes, nanospheres, and nanotubes, are synthesized and utilized, each offering specific advantages due to their high technological importance. eurekaselect.com

Doped Materials for Enhanced Performance

The strategic incorporation of this compound into various host matrices, such as oxides, metal-organic frameworks (MOFs), and graphene-based materials, leads to profound enhancements in their functional properties. This doping mechanism leverages this compound's ability to introduce new energy levels, modify electronic structures, and facilitate charge transfer processes, thereby optimizing material performance for diverse technological applications.

This compound-Doped Oxides (e.g., SiO2, ZnO)

This compound doping significantly enhances the properties of common metal oxides like silicon dioxide (SiO2) and zinc oxide (ZnO), expanding their utility in optoelectronics, catalysis, and sensing.

This compound-Doped Silicon Dioxide (SiO2) Ce-doped SiO2 thin films exhibit notable luminescence properties and proton shielding capabilities. Studies have shown that Ce3+ ions within an SiO2 matrix can photoionize to Ce4+ under ultraviolet (UV) irradiation, a mechanism that contributes to improved radiation resistance in materials like cover glass mdpi.comresearchgate.net. Furthermore, Ce-doped SiO2 has been investigated for its UV and X-ray shielding properties and light emission, with luminescence in the visible-near-infrared range mdpi.comresearchgate.net. The luminescence behavior of these materials can be precisely controlled by adjusting the this compound content and annealing temperature mdpi.com. The incorporation of Ce3+ ions into borosilicate glass matrices has been shown to enhance green emission and increase X-ray-stimulated luminescence intensity mdpi.com. The presence of a new localized impurity band, primarily induced by Ce-4f orbitals, appears between the valence band maximum (VBM) and the conduction band minimum (CBM) of SiO2, facilitating electronic transitions and improving optical performance aip.org.

This compound-Doped Zinc Oxide (ZnO) Ce-doped ZnO materials demonstrate enhanced performance in various applications, including gas sensors and photocatalysis. Doping ZnO with this compound can lead to a significant improvement in UV detection performance; for instance, a 2 wt% Ce doping resulted in a 63% improvement over undoped samples mdpi.com. Ce-doped ZnO also shows potential in gas sensing, particularly for hydrogen detection, where a 2 mol% Ce-doped single-layer graphene (SLG)/SnO2 composite material exhibited optimal performance with a response of 2.49, representing a 25.75% improvement over the undoped sample mdpi.comresearchgate.netmdpi.com. This enhanced hydrogen sensitivity is attributed to the synergistic effect of this compound and SLG, promoting the coexistence of n–n and p–n heterojunctions, increasing carrier mobility, and refining grain structure mdpi.com. This compound doping also increases the material's oxygen vacancy concentration, further enhancing hydrogen sensitivity mdpi.com. In photocatalysis, Ce-doped ZnO nanorods have shown significantly enhanced activity for the degradation of organic dyes like Orange II and Rhodamine B under solar or visible light irradiation pku.edu.cnbeilstein-journals.orgrsc.org. This is due to increased surface OH groups, high crystallinity, and a reduced recombination rate of photogenerated electron-hole pairs pku.edu.cnbeilstein-journals.org.

Table 1: Performance Enhancements in this compound-Doped Oxides

MaterialThis compound Doping EffectEnhanced PerformanceKey ApplicationsCitation
SiO2Introduces impurity band, modifies electronic structure, enables photoionization of Ce3+ to Ce4+Luminescence in visible-NIR, proton shielding, UV/X-ray shielding, improved radiation resistanceSpace photovoltaics, radiation measurements, optoelectronics mdpi.comresearchgate.netresearchgate.netaip.org
ZnOCreates intermediate energy levels, increases oxygen vacancies, facilitates electron-hole separationEnhanced UV detection, improved gas sensing (e.g., hydrogen), higher photocatalytic activityGas sensors, photocatalysis, optoelectronics mdpi.comresearchgate.netmdpi.compku.edu.cnbeilstein-journals.orgrsc.orgmdpi.comunj.ac.id
This compound-Doped Metal-Organic Frameworks (MOFs)

This compound-doped Metal-Organic Frameworks (MOFs) represent a class of highly porous materials with tunable properties, making them suitable for various advanced applications, including catalysis and energy storage. The introduction of this compound ions into MOF frameworks, such as UiO-66 (a zirconium-based MOF) or NiCo-MOF, can significantly enhance their catalytic performance and stability rsc.orgresearchgate.netatlasofscience.org.

In the context of rechargeable alkaline batteries, Ce-doped NiCo-MOF has been investigated as a superhigh-capacity cathode material. Adequate Ce doping can dramatically enhance the rate capacity, with a 1% Ce-doped NiCo-MOF achieving a capacity of 286 mAh g−1 at 2 A g−1 and retaining 93% of its capacity after 1000 charge-discharge cycles rsc.org. This improvement is attributed to the large ion radius of this compound providing extra space for electrolyte ion channels and its inert substitution within the MOF backbone, ensuring structural stability during redox reactions rsc.org.

Ce-doped Zr-based MOFs, specifically UiO-66, have shown improved catalytic performance for the direct synthesis of dimethyl carbonate (DMC) from CO2 and methanol. Doping Ce atoms into the zirconium lattice effectively increases the number of acidic and medium basic sites, leading to a significantly enhanced catalytic performance compared to traditional Ce/Zr metal oxide catalysts researchgate.net. The highest yield of DMC catalyzed by Ce-UiO-66–2 was reported as 0.295% under specific reaction conditions researchgate.net.

Table 2: Performance Enhancements in this compound-Doped Metal-Organic Frameworks (MOFs)

MOF Type / ApplicationThis compound Doping EffectEnhanced PerformanceKey Findings / DataCitation
NiCo-MOF (Alkaline Batteries)Increases ion channel space, improves structural stability, enhances redox potentialSuperhigh cathode capacity, excellent cycle stability1% Ce-doped: 286 mAh g−1 capacity (2 A g−1), 93% retention after 1000 cycles rsc.org
UiO-66 (DMC Synthesis)Increases acidic and basic sitesMarkedly improved catalytic performance for DMC synthesisHighest DMC yield: 0.295% (Ce-UiO-66–2) researchgate.net
Chromium-based amine-functionalized MOFs (H2 Production)Facilitates hydroxyl radical generation, reduces photo-excited charge recombinationEnhanced photocatalytic H2 production under visible lightPd/CeMIL-101 showed remarkably higher activity than Pd/MIL-101 rsc.org
General MOFs (Water Splitting)Raises LMCT energies, promotes visible light response, enables charge separationVisible-light-driven water splitting photocatalysisMetal (Zr or Ti) doping can decrease absorption energy researchgate.netaip.org
This compound-Doped Graphene-Based Materials

The integration of this compound into graphene and its derivatives has opened new avenues for advanced materials with enhanced catalytic, sensing, and composite properties. Graphene's large surface area, tunable electronic properties, and chemical versatility make it an ideal host for this compound doping researchgate.net.

In oxygen reduction reaction (ORR) catalysis, this compound-doped graphene-based materials show improved catalytic activity and selectivity. Density functional theory calculations reveal that Ce doping, especially when synergized with an oxygen atom, can lower reaction free energies for ORR, potentially improving catalytic activity compared to pure graphene arxiv.org. For instance, Ce doping combined with an oxygen atom near a border can be selective for the 2-electron pathway arxiv.org. The coordination of graphitic N and pyridine (B92270) N atoms with this compound in N-doped graphene oxide composites enhances catalytic activity for bifunctional ORR/OER (oxygen evolution reaction) frontiersin.org.

For hydrogen sensing, Ce-doped single-layer graphene (SLG)/SnO2 composite materials have been fabricated, demonstrating optimal performance at specific Ce doping concentrations. The enhancement in hydrogen sensitivity stems from the synergistic effect of Ce and SLG, which facilitates the coexistence of n–n and p–n heterojunctions, increasing carrier mobility and refining grain structure mdpi.com. Ce doping also increases the material's oxygen vacancy concentration, further boosting hydrogen sensitivity mdpi.com.

Beyond catalysis and sensing, Ce doping can also improve the fundamental properties of graphene for composite materials. Theoretical studies indicate that Ce doping can enhance the stability and wettability of graphene with adsorbed metal atoms like silver (Ag) mdpi.com. It has been observed that Ce atom doping can improve the order in the system, increase the diffusion coefficient, and enhance the interaction force between atoms in graphene composites researchgate.net.

Table 3: Performance Enhancements in this compound-Doped Graphene-Based Materials

Material / ApplicationThis compound Doping EffectEnhanced PerformanceKey Findings / DataCitation
Graphene (ORR Catalysis)Lowers reaction free energies, improves selectivityImproved catalytic activity for oxygen reduction reactionCe + oxygen atom near border selective for 2-electron pathway arxiv.org
N-doped Graphene Oxide (ORR/OER)Increases density, enhances electron transfer, promotes active sitesExcellent bifunctional oxygen reduction/evolution reaction activityLower onset potential, higher current density frontiersin.org
SLG/SnO2 (Hydrogen Sensing)Facilitates n–n and p–n heterojunctions, increases oxygen vacanciesEnhanced hydrogen sensitivity, faster response/recovery times2 mol% Ce-doped: 25.75% response improvement, 54.9% shorter times mdpi.com
Graphene-Ag Composites (Wettability/Stability)Enhances interatomic force, promotes chemisorptionImproved wettability and stability of Ag-graphene systemAdsorption energy and population analysis show improvement mdpi.com

Luminescent Materials and Phosphors

This compound compounds are pivotal in the development of luminescent materials and phosphors, owing to the characteristic 5d-4f electronic transitions of the Ce3+ ion. These transitions typically result in broadband fluorescence, making this compound a versatile activator for various lighting, display, and detection technologies.

Tunable Luminescence and Emission Wavelengths

The luminescence of Ce(III) complexes generally exhibits a broad double-peak emission, originating from two distinct electronic transitions chemistryviews.orgnih.gov. The ability to systematically tune the emission bandwidth and color of Ce(III) complexes is highly desirable for applications such as lighting and displays chemistryviews.org. This tunability can be achieved by modifying the ligands' coordinating atoms or by co-doping with other rare-earth ions.

Researchers have developed chalcogen-coordinated Ce(III) complexes where the introduction of heavier chalcogen atoms (e.g., tellurium, Te) can shift the emission beyond traditional Ce(III) color regions, yielding orange-red emission. This approach also allows for the systematic tuning of the ratio of the two emission peaks, achieving narrow emission bandwidths (e.g., 42 nm full width at half maximum with Te) chemistryviews.org.

In various host materials, Ce3+ ions exhibit blue emission due to their 5d-4f transitions um.edu.mt. By co-doping with other rare-earth ions like Terbium (Tb3+) or Europium (Eu2+), the emission color can be tuned across the visible spectrum. For instance, in Ca3Al8Si4O17N4 oxynitride phosphors, energy transfer from Ce3+ to Tb3+ and Ce3+ to Eu2+ ions enables tunable luminescence and high brightness, with color tunable emission values and quantum yields ranging from 23.8% to 80.6% rsc.org. Similarly, BaGd2Si3O10:Ce3+,Tb3+ phosphors can achieve tunable blue-green luminescence under near-UV excitation, with emission spectra spanning 350–600 nm acs.org. This compound-doped calcium silicate (B1173343) nitride (CaSiN2-δOδ:Ce3+) has been developed as a red-emitting phosphor (peaking at ~620 nm) that can be excited across a broad range from UV to yellow-green, making it suitable for white solid-state lighting applications google.com.

Table 4: Examples of Tunable Luminescence in this compound-Doped Phosphors

Host MaterialDopant(s)Excitation Wavelength (nm)Emission Wavelength/ColorTunability MechanismCitation
Chalcogen-coordinated complexesCe(III)Not specified (general)Orange-red, tunable bandwidthChanging ligands' coordinating atoms (e.g., O, S, Se, Te) chemistryviews.org
Ca3Al8Si4O17N4Ce3+, Tb3+, Eu2+UVBlue to tunable colorsEnergy transfer from Ce3+ to Tb3+/Eu2+ rsc.org
BaGd2Si3O10Ce3+, Tb3+336Blue-green (350-600 nm)Energy transfer from Ce3+ to Tb3+ acs.org
CaSiN2-δOδCe3+535 (emission at 620 nm)Red (~620 nm)Substitution on Ca and Si sites google.com
Y2SiO5Ce3+, Tb3+Different excitationsBlue to bluish-green (544 nm green)Energy transfer from Ce3+ to Tb3+ um.edu.mt
SrSCe3+, Na+430Broad band (430-700 nm)Modulating defects (Sr-deficiency, Na+ doping) arxiv.org
Ce(III) complexCe(III)380Blue (477 nm)N/A nih.gov
Scintillator Materials (e.g., CeBr3)

Scintillation materials are a class of substances that absorb high-energy radiation (e.g., gamma rays, X-rays) and convert this energy into short pulses of light, a process known as scintillation hellma-materials.comsamaterials.com. The number of photons emitted is proportional to the absorbed radiation's energy, forming the basis for radiation detection hellma-materials.com. This compound-doped crystals are highly efficient and fast scintillators.

This compound Bromide (CeBr3) CeBr3 is a prominent this compound-doped scintillator crystal known for its excellent scintillation properties. It offers very high light yields, fast response times, and high density, making it an effective detector of gamma radiation samaterials.comberkeleynucleonics.comberkeleynucleonics.comepic-crystal.com. A key advantage of CeBr3 over other high-resolution scintillators, such as Lanthanum Bromide (LaBr3), is its very low intrinsic background noise, which significantly improves sensitivity for low event rates berkeleynucleonics.comrmdinc.com. CeBr3 typically exhibits an energy resolution of 4% FWHM for 662 keV and fast decay times of 20 ns with negligible afterglow samaterials.comberkeleynucleonics.com. Its high light yield means it produces a large number of photons per unit of deposited energy, leading to better detection efficiency berkeleynucleonics.com.

CeBr3 scintillators are widely used in various applications, including:

Radiation detection and dosimetry : For measuring and monitoring radiation levels in environments like nuclear power plants, research facilities, and industrial settings samaterials.com.

Gamma-ray spectroscopy : Due to its excellent energy resolution, it allows for accurate identification of different isotopes and geological formations samaterials.comberkeleynucleonics.com.

Nuclear medicine imaging : Used in gamma-ray detectors for applications such as positron emission tomography (PET) samaterials.com.

Measurement While Drilling (MWD) : In the oil and gas industry, CeBr3 is a key component in MWD tools, providing real-time information about wellbore conditions by measuring natural gamma radiation from rock formations berkeleynucleonics.com.

Other this compound-Doped Scintillators Beyond CeBr3, other this compound-doped oxide crystals are also efficient fast scintillators. Examples include Yttrium Aluminium Perovskite (YAP(Ce)) and Lutetium Yttrium Orthosilicate (LYSO(Ce)) samaterials.comluxiumsolutions.com. YAP(Ce) emits scintillation light through 5d-4f transitions of the Ce3+ ion, with a typical decay time of 25-30 ns, and is non-hygroscopic samaterials.com. LYSO(Ce) is valued for its high density, short decay time (36 ns), and exceptionally high photon-emission rate, making it ideal for applications requiring high throughput, better timing, and energy resolution, such as time-of-flight PET imaging luxiumsolutions.com.

Table 5: Key Properties of this compound-Doped Scintillator Materials

Scintillator MaterialDensity (g/cm³)Emission Peak Wavelength (nm)Decay Time (ns)Energy Resolution (@662 keV)Light Output (ph/MeV)Key Advantages / ApplicationsCitation
CeBr35.1038020<4.5%60,000Very low intrinsic background, high light yield, fast response, excellent energy resolution; Gamma-ray detection, MWD, nuclear medicine imaging samaterials.comberkeleynucleonics.comberkeleynucleonics.comepic-crystal.comrmdinc.comkinheng-crystal.com
YAP(Ce)Not specifiedNot specified25-3035-40% of NaI(Tl)3.5-4 ph/keVFast, non-hygroscopic; X-ray/gamma counting, X-ray imaging samaterials.com
LYSO(Ce)7.1420368.0%33,200High density, short decay time, high photon emission rate; TOF-PET imaging luxiumsolutions.com

Energy Conversion and Storage Systems

This compound compounds are extensively utilized in various energy technologies, including fuel cells, electrochemical energy storage devices, and rechargeable batteries. mdpi.com Its versatility stems from its excellent oxygen storage capacity and the high mobility of oxygen vacancies in ceria-based materials. srce.hrmdpi.com

Fuel Cells (Solid Oxide Fuel Cells - SOFCs)

Solid Oxide Fuel Cells (SOFCs) are electrochemical devices that convert chemical energy from fuels into electrical energy with high efficiency. stanfordmaterials.com this compound oxide (ceria, CeO₂) and ceria-based materials are crucial components in SOFCs, primarily serving as electrolytes, but also finding use in anodes and cathodes. mdpi.comgoogle.comresearchgate.net

Traditional SOFCs often operate at high temperatures (above 800 °C), which can lead to material degradation and high costs. nih.govicm.edu.pl Doped ceria electrolytes, such as gadolinium-doped ceria (GDC) and samarium-doped ceria (SDC), have garnered significant attention for intermediate-temperature SOFCs (IT-SOFCs), typically operating between 500 °C and 700 °C, due to their notable ionic conductivity in this range. nih.govicm.edu.plmdpi.com The doping of ceria with lower-valence cations like Gd³⁺ or Sm³⁺ creates oxygen vacancies, which are essential for oxygen ion conduction. icm.edu.plscirp.org

Nanocrystalline ceria electrolytes can further improve ionic conductivity, even at lower temperatures (e.g., 0.003 S·cm⁻¹ at 300 °C for CeO₂-based nanoparticles). mdpi.com For instance, Sm³⁺ and Nd³⁺ co-doped CeO₂ (SNDC) electrolytes have demonstrated exceptional peak power densities in LT-SOFCs, reaching up to 1070.31 mW·cm⁻² at 550 °C, which is approximately 1.26 times higher than pure CeO₂ electrolytes. mdpi.com

This compound-containing materials are also employed in SOFC electrodes. For example, nanocrystalline this compound oxide can be a component of the cathode or anode, and this compound-containing anodes exhibit resistance to carbon deposition and fuel impurities, while enhancing catalytic activity. google.comresearchgate.net

Table 1: Performance of Ceria-Based Electrolytes in IT-SOFCs

Electrolyte MaterialOperating Temperature (°C)Ionic Conductivity (S·cm⁻¹)Peak Power Density (mW·cm⁻²)Reference
Pure CeO₂550-804.69 mdpi.com
Sm³⁺ and Nd³⁺ co-doped CeO₂ (SNDC)550-1070.31 mdpi.com
Ce₀.₈Sm₀.₂O₂₋δ7000.061- icm.edu.pl
Ce₀.₈Gd₀.₂O₂₋δ7000.062- icm.edu.pl
Ce₀.₈Nd₀.₂O₂₋δ7000.067- icm.edu.pl
Ce₀.₈Sm₀.₁Bi₀.₁O₁.₉7500.0398- nih.gov
Ce₀.₈Sm₀.₂O₁.₉7500.022- nih.gov
Proton Conductors

Beyond oxygen ion conduction, this compound-based materials also function as proton conductors in fuel cells. osti.govacs.org Proton-conducting fuel cells (PCFCs) offer advantages such as higher efficiency and lower activation energy. aip.org For instance, neodymium-substituted barium this compound perovskite-type oxides have been developed as proton conductors, reporting proton conductivity values of 0.01 mho/cm at 750 °C with a proton transference number of 0.95. osti.gov

Composite electrolytes incorporating ceria, such as those combining Ba-oxide and samarium-doped ceria, have shown enhanced protonic conductivity. aip.org Alumina-doped ceria (ADC) samples have also demonstrated proton-conducting ability, with a 30ADC-based electrolyte exhibiting a maximum power output of 923 mW/cm² at 500 °C in PCFCs. ustb.edu.cn

Electrochemical Energy Storage

This compound's ability to undergo reversible redox cycling between Ce³⁺ and Ce⁴⁺ makes it highly suitable for various electrochemical energy storage applications. researchgate.netsoton.ac.uk

Redox Flow Batteries

Redox Flow Batteries (RFBs) are promising for grid-scale energy storage due to their design flexibility and ability to decouple energy and power. wikipedia.orgpv-magazine.comuwaterloo.ca this compound-based RFBs, particularly those utilizing the Ce(III)/Ce(IV) redox couple, are attractive candidates due to this compound's relatively high abundance, low cost, and high redox voltage. soton.ac.ukresearchgate.netmdpi.com

The zinc-cerium (Zn-Ce) redox flow battery is a notable example. wikipedia.org While initial challenges included the low solubility of this compound in aqueous solutions and sluggish kinetics of the Ce³⁺/Ce⁴⁺ electrolyte, advancements have been made. researchgate.netsandia.gov Methanesulfonic acid (MSA) has been identified as an effective supporting electrolyte for this compound, improving its solubility and electrochemical performance. soton.ac.uksandia.gov Mixed methanesulfonic/sulfuric acid electrolytes have shown faster kinetics for the Ce(III)/Ce(IV) reaction and higher coulombic efficiency compared to pure MSA electrolytes, due to lower H⁺ crossover and increased Ce(IV) solubility. uwaterloo.ca

A zinc-cerium RFB with a dual-membrane configuration has achieved a record average coulombic efficiency of 94% during cycling, addressing incompatibility issues between zinc and this compound electrolytes. pv-magazine.com The open-circuit voltage of a Ce-V cell can be around 1.870 ± 0.005 V, which is approximately 29% higher than all-vanadium batteries. researchgate.net

Table 2: Performance Metrics of this compound-Based Redox Flow Batteries

Battery TypeElectrolyteCoulumbic Efficiency (%)Voltage Efficiency (%)Open-Circuit Voltage (V)Reference
Zinc-CeriumMSA9268- wikipedia.org
Zinc-Cerium (Membraneless)Low acid concentration-75~2.1 wikipedia.org
Ce-V CellSulfuric acid~87-1.870 ± 0.005 researchgate.netcapes.gov.br
Zinc-Cerium (Dual-Membrane)Zinc and this compound electrolytes94 (average)-- pv-magazine.com
Supercapacitors

This compound oxide (CeO₂) and its nanocomposites are promising materials for supercapacitors, particularly pseudocapacitors, which store energy through rapid and reversible electrochemical redox reactions at the electrode-electrolyte interface. srce.hrresearchgate.netupc.edu Ceria's high oxygen storage capacity and the reversible Ce³⁺/Ce⁴⁺ transition contribute to its pseudocapacitive behavior. srce.hrresearchgate.netrsc.org

While pure CeO₂ may have limitations in electrical conductivity, this can be addressed by controlling its shape and size, or by forming composites with carbon-based materials like graphene or metal oxides. researchgate.netrsc.orgopen.ac.uk For example, ceria/graphene composites are studied as electrodes in pseudocapacitors. srce.hr this compound oxide sheets have been reported to exhibit a specific capacitance of 481 F g⁻¹ at a scan rate of 5 mV s⁻¹, retaining about 83% capacity after 500 cycles. rsc.org this compound-based Metal-Organic Framework (Ce-MOF) composites, especially those with hollow ceria (h-ceria), are also being developed to enhance supercapacitor efficiency. rsc.orgeaapublishing.org Fe-doped ceria has shown a high specific capacitance of 559 F/g compared to ~121 F/g for undoped ceria. acs.org

Rechargeable Alkaline Batteries

This compound also finds application in rechargeable alkaline batteries, notably in nickel-metal hydride (NiMH) batteries. samaterials.com Lanthanum-cerium (La/Ce) alloy is a primary component in NiMH battery production. samaterials.com These batteries typically use an alkaline electrolyte, such as potassium hydroxide (B78521), with a nickel hydroxide positive electrode and a hydrogen-interstitial metal hydride negative electrode. wikipedia.org

Recent research has explored the use of this compound-doped bimetal organic frameworks (MOFs) as high-capacity cathode materials for rechargeable alkaline batteries. dntb.gov.uarsc.orgrsc.org Doping NiCo-MOF with this compound can enhance structural stability during redox reactions and significantly improve charge and discharge cycle stability. rsc.orgrsc.org For instance, 1% Ce-doped NiCo-MOF has demonstrated a capacity of 286 mAh g⁻¹ at 2 A g⁻¹ and retained 93% of its capacity (265 mAh g⁻¹) at 20 A g⁻¹. rsc.orgrsc.org A full cell assembled with a Ce-doped NiCo-MOF cathode and an Fe₂O₃ anode showed an initial capacity of 280 mAh g⁻¹ and maintained 92% of its capacity after 1000 charge and discharge cycles. rsc.orgrsc.org

Table 3: Performance of this compound-Doped Cathode in Rechargeable Alkaline Batteries

Cathode MaterialCurrent Density (A g⁻¹)Initial Capacity (mAh g⁻¹)Retained Capacity (mAh g⁻¹)Capacity Retention (%) after 1000 cyclesReference
1% Ce-doped NiCo-MOF2286-- rsc.orgrsc.org
1% Ce-doped NiCo-MOF20-26593 rsc.orgrsc.org
Full Cell (Ce-doped NiCo-MOF cathode / Fe₂O₃ anode)2280-92 rsc.orgrsc.org

Advanced Biomedical Applications (Material Science Perspective)

Materials for Bioimaging (e.g., Scintillation detectors)

This compound compounds play a pivotal role in advanced bioimaging applications, particularly as scintillating materials for the detection of ionizing radiation. Scintillators convert high-energy particles and photons (such as X-rays and gamma rays) into visible light, which can then be detected and analyzed, enabling diagnostic imaging and research tandfonline.comsot.com.sgsciengine.com. The unique electronic properties of this compound, specifically the 4f-5d electronic transitions of Ce³⁺ ions, are responsible for their fast and intense luminescence, making them highly effective activators in various host matrices nih.govaps.org.

This compound-Doped Scintillators

This compound-doped inorganic scintillators are widely utilized in medical imaging modalities like Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Computed Tomography (CT), as well as in high-energy physics and security applications tandfonline.comsot.com.sgsciengine.comheegermaterials.comjohncaunt.comoptics.org. The development of new scintillators with high stopping power, high light yield, and fast decay times is crucial for improving image quality, reducing patient radiation dose, and enhancing detection efficiency spiedigitallibrary.orgmdpi.com.

This compound-doped Lutetium Oxyorthosilicate (LSO:Ce and LYSO:Ce) : LSO:Ce was introduced in the early 1990s and has become a prominent scintillator, especially for PET systems, due to its high density (7.4 g/cm³), high light output (approximately 30,000 photons/MeV), and fast decay time (around 40 ns) sciengine.comosti.govnih.govrsc.org. These properties contribute to its high gamma-ray detection efficiency and suitability for applications requiring rapid data collection osti.govnih.gov. LYSO:Ce, a variant incorporating yttrium, offers similar performance while potentially simplifying crystal growth and manufacturing processes rsc.orgamericanelements.com. Research indicates that LSO:Ce particles are biocompatible with neuronal and synaptic function, suggesting potential for in vivo optogenetics via X-ray activation nih.govresearchgate.net.

This compound Bromide (CeBr₃) : CeBr₃ scintillators are characterized by very high light yields, fast response times (decay time of 17 ns), and high density (5.2 g/cm³) johncaunt.comberkeleynucleonics.com. A key advantage of CeBr₃ is its very low intrinsic background noise, which is significantly lower than that of other high-resolution scintillators like LaBr₃:Ce (approximately 3750 times lower) johncaunt.comberkeleynucleonics.com. This makes CeBr₃ particularly attractive for large radionuclide detection and imaging systems where low background is critical, such as in homeland security and medical imaging (PET, SPECT, CT) johncaunt.commdpi.comberkeleynucleonics.com. It also exhibits excellent energy resolution, allowing for accurate identification of different gamma-ray energies berkeleynucleonics.comepic-crystal.com. However, CeBr₃ is hygroscopic and requires hermetic encapsulation johncaunt.comberkeleynucleonics.com.

This compound Fluoride (CeF₃) : CeF₃ is valued for its high density (6.16 g/cm³), fast decay time (30-40 ns, with a faster component at 8 ns), and good radiation hardness sot.com.sgsot.com.sgsamaterials.com. It exhibits an emission peak at 340 nm and a light yield of approximately 4,000 photons/MeV sot.com.sgsamaterials.com. Its robust physical characteristics and efficient luminescence make it suitable for nuclear medicine (e.g., PET), high-energy physics experiments, and general radiation detection and measurement sot.com.sgsamaterials.com.

This compound-doped Gadolinium Aluminum Gallium Garnet (GAGG:Ce) : GAGG:Ce is a high-performance single-crystal scintillator known for its excellent light output (up to 50,000 ph/MeV), high density (6.63 g/cm³), and superb energy resolution heegermaterials.comoptics.orgdjeva.com. It also boasts a fast decay time (around 50 ns) and is non-hygroscopic, with no self-radiation heegermaterials.comoptics.orgnewpiezo.com. These properties make GAGG:Ce an ideal candidate for various medical imaging applications, including PET, PEM, SPECT, and CT, as well as X-ray and gamma-ray detection, and it shows excellent compatibility with silicon sensors heegermaterials.comoptics.orgdjeva.com.

This compound-doped Yttrium Aluminum Garnet (YAG:Ce) : YAG:Ce is a fast scintillator with excellent mechanical and chemical resistance crytur.czepic-scintillator.com. It has a decay time of 60-70 ns and an emission peak at 520-550 nm, which is well-matched to the sensitivity of commercial Si-CCD detectors meta-laser.com. YAG:Ce detectors are preferred for applications such as electron microscopy, beta and X-ray counting, and electron and X-ray imaging screens crytur.czepic-scintillator.commeta-laser.com.

This compound-doped Lanthanum Bromide (LaBr₃:Ce) : LaBr₃:Ce is a highly efficient scintillator with superior energy resolution (down to 2.2% FWHM at 662 keV for enhanced versions) and a fast decay time (16 ns) americanelements.comsamaterials.comluxiumsolutions.commirion.com. It offers a high light output, exceeding that of NaI(Tl) by 1.3-1.7 times samaterials.commirion.com. Its high efficiency and performance at high energies make it a prominent candidate for hybrid medical imaging systems like SPECT/CT and PET/CT, potentially allowing for reduced radiation doses to patients mdpi.com. However, LaBr₃:Ce is highly hygroscopic and requires hermetic packaging luxiumsolutions.com.

This compound-doped Lutetium Iodide (LuI₃:Ce) : LuI₃:Ce is a high-density (5.6 g/cm³), high effective Z (59.7) scintillator with exceptionally high brightness (115,000 photons/MeV in single crystal form) and very low afterglow (0.00001% at 3 ms) rmdinc.com. It exhibits a fast decay time, with a significant component of light emitted within 3.6 ns rmdinc.com. Its microcolumnar structure provides high spatial resolution (50 µm), making it ideal for high-speed X-ray imaging applications rmdinc.com.

Table 1: Comparative Properties of Key this compound-Doped Scintillators for Bioimaging

Scintillator CompoundDensity (g/cm³)Decay Time (ns)Light Yield (photons/MeV)Peak Emission (nm)Key ApplicationsHygroscopicIntrinsic Background
LSO:Ce / LYSO:Ce7.4 / 7.41 osti.govnih.gov~40 osti.govnih.gov~30,000 nih.gov420 nih.govPET, SPECT, High-Energy Physics, Optogenetics osti.govnih.govrsc.orgNo rsc.orgPresent (due to Lu) rsc.org
CeBr₃5.2 johncaunt.com17 johncaunt.comVery high berkeleynucleonics.com380 johncaunt.comMedical Imaging (PET, SPECT, CT), Gamma Spectrometry, Homeland Security johncaunt.comberkeleynucleonics.commdpi.comberkeleynucleonics.comYes johncaunt.comberkeleynucleonics.comVery low johncaunt.comberkeleynucleonics.com
CeF₃6.16 sot.com.sg30-40 (fast: 8) sot.com.sgsamaterials.com~4,000 sot.com.sg340 (fast: 310) nih.govsot.com.sgsamaterials.comNuclear Medicine (PET), High-Energy Physics, Radiation Detection sot.com.sgsamaterials.comLess than chlorides nih.gov-
GAGG:Ce6.63 optics.org~50 optics.org~50,000 optics.org520 optics.orgPET, PEM, SPECT, CT, X-ray/γ-ray detection heegermaterials.comoptics.orgdjeva.comNo heegermaterials.comNo heegermaterials.com
YAG:Ce4.57 crytur.cz60-70 meta-laser.com30,000 crytur.cz520-550 meta-laser.comElectron Microscopy, Beta/X-ray Counting, Imaging Screens crytur.czepic-scintillator.commeta-laser.comNo americanelements.com-
LaBr₃:Ce5.08 samaterials.com16 mirion.com1.3-1.7x NaI(Tl) samaterials.com-Gamma-ray Detection, SPECT/CT, PET/CT mdpi.comamericanelements.commirion.comYes luxiumsolutions.comPresent (due to La) johncaunt.com
LuI₃:Ce5.6 rmdinc.com3.6 (40%), 30 (60%) rmdinc.com115,000 (single crystal) rmdinc.com500 (470-560) rmdinc.comHigh-speed X-ray Imaging rmdinc.com--

Note: Light yield values can vary based on specific crystal quality, size, and measurement conditions.

This compound Oxide Nanoparticles (CeO₂ NPs) in Bioimaging

Beyond their role in scintillators, this compound oxide nanoparticles (CeO₂ NPs), also known as ceria nanoparticles, have gained significant attention for their direct applications in bioimaging and nanomedicine nih.govfrontiersin.org. CeO₂ NPs possess unique redox properties due to the reversible conversion between Ce³⁺ and Ce⁴⁺ oxidation states on their surface nih.govfrontiersin.org. This characteristic enables them to scavenge reactive oxygen species (ROS) and catalyze redox reactions, mimicking enzyme activity nih.govfrontiersin.org.

Research has explored the use of CeO₂ NPs for multifunctional bioimaging, phototherapy, and as sensors nih.gov. For instance, rare-earth-doped this compound oxide nanocubes, specifically co-doped with ytterbium or neodymium and gadolinium, show potential for simultaneous near-infrared (NIR) fluorescence and magnetic resonance imaging (MRI) acs.orgkubikat.org. These nanoparticles are being investigated for applications in combating oxidative stress and for theranostic purposes, combining diagnostic imaging with therapeutic effects kubikat.org. Surface modifications, such as coating with polyethylene (B3416737) glycol (PEG) or polysaccharides, can enhance their biocompatibility and extend their circulation time in biological systems, reducing immunogenicity frontiersin.org.

Environmental Fate and Behavior of Cerium Compounds

Environmental Transport of Cerium Nanoparticles

The transport of this compound nanoparticles in the environment is governed by various factors, including their aggregation state, interactions with natural organic matter, and the characteristics of the receiving medium. A substantial predicted annual release of up to 70 million metric tonnes of ceria from road transport worldwide highlights a significant entry pathway into the environment frontiersin.org. The highest environmental concentrations of nano-CeO₂ are anticipated in water runoff from road surfaces, from where they can subsequently enter aquatic systems frontiersin.org. Aquatic transport, particularly from global trade shipping that utilizes fuels containing nanosized this compound additives, represents another potentially understudied source of nano-CeO₂ release into oceans frontiersin.org.

Once in aquatic environments, this compound oxide nanoparticles exhibit a propensity to aggregate and undergo sedimentation, particularly in saline media frontiersin.org. This aggregation behavior can lead to their interaction with marine biota as they are transported towards deeper zones frontiersin.org. Colloidal interactions, including aggregation and depositional processes, are critical in determining the ultimate fate of nanoparticles in the environment oup.com. Aggregation is influenced by collision frequency and attachment efficiency, with natural waters often having pH and ionic strength conditions that promote rapid nanoparticle aggregation oup.com. For instance, CeO₂ NPs are largely insoluble in water when the pH exceeds 7 frontiersin.org.

In terrestrial environments, the mobility of CeO₂ nanoparticles in agricultural soil has been observed to decrease after sequential wetting-drying cycles (WDCs) mdpi.com. This reduction in mobility is attributed to their immobilization by water-stable soil aggregates that form during these cycles mdpi.com. Studies have shown that the relative amount of CeO₂ NPs leached from soil can decrease significantly after multiple WDCs, indicating their retention within the soil matrix mdpi.com. For example, after four WDCs, the relative mobile fraction of CeO₂ NPs decreased from 0.11% to 0.07% of the total content added to the soil mdpi.com. At lower concentrations (below 10 µg/g), only about 0.1% to 0.2% of nCeO₂ exhibits mobility and can migrate in the soil profile under saturated conditions researchgate.net. Surface modifications, such as citric acid coating, can enhance the mobility of this compound dioxide nanoparticles in soil researchgate.net.

Particle size also plays a crucial role in environmental transport. Small nanoparticles are primarily removed from the water column through heteroaggregation with suspended solids and plants, while larger nanoparticles are predominantly removed by sedimentation acs.org. Research indicates that a greater fraction of small CeO₂ particles tend to remain in the upper floc layers of sediment (31% vs. 7% for large particles), whereas large particles accumulate in deeper sediment layers acs.org. Sediments in waterways are widely considered the ultimate sink for many nanomaterials released into the environment, with rapid sedimentation of CeO₂ observed in natural river waters due to heteroaggregation with natural colloids oup.comtandfonline.com.

Interactions with Environmental Matrices (e.g., soils, water)

This compound compounds interact distinctly with various environmental matrices, including water and soils, influencing their speciation, mobility, and ultimate fate.

Water: this compound dioxide nanoparticles are widely present in aquatic environments due to extensive commercial applications nih.gov. The behavior of CeO₂ NPs in water is significantly influenced by factors such as pH, ionic strength, and the presence of natural organic matter (NOM) frontiersin.orgfrontiersin.orgexeter.ac.uk. NOM, particularly humic acid (HA), plays a substantial role in affecting the physicochemical properties of CeO₂ NPs in aqueous environments nih.gov. The stability of CeO₂ NPs in natural waters is influenced by NOM, with studies showing that in the presence of NOM, a significant percentage of nCeO₂ can remain stable in suspension frontiersin.org. Conversely, increased ionic strength typically leads to greater aggregation of nanoparticles frontiersin.org.

Redox cycling between Ce(III) and Ce(IV) states is a key characteristic of this compound oxide in natural waters, influenced by pH, partial oxygen pressure (pO₂), biogeochemical cycling, and water mass circulation exeter.ac.uk. This redox activity is fundamental to this compound oxide's catalytic properties nih.gov. The interaction between water and this compound oxide is critical, with water dissociation kinetics on this compound oxide surfaces depending on step density cuni.cz. Furthermore, n-CeO₂ can undergo partial dissolution under specific environmental conditions, including temperature, pH, and dissolved oxygen, which can influence its anti- and pro-oxidant activities alr-journal.org.

This compound compounds, including this compound chloride salts and CeO₂ NPs, are utilized in water treatment processes as coagulants to remove organic pollutants and nutrients like phosphorus vtruralwater.org. They function by causing suspended solids and phosphates to adsorb, flocculate tightly, and precipitate, leading to a reduced sludge volume vtruralwater.org. CeO₂ NPs also demonstrate catalytic capabilities in degrading organic pollutants through redox reactions and can act as antioxidants, neutralizing reactive oxygen species vtruralwater.org.

Soils: Soils, along with landfills, are predicted to be a major terrestrial sink for CeO₂ nanoparticles originating from industrial processing plants, such as those in electronics and optics manufacturing nih.govsamaterials.comnih.govresearchgate.netmdpi.com. The environmental fate of these nanoparticles in soil is highly dependent on their physicochemical properties in the low-temperature geochemical environment nih.govsamaterials.comnih.govresearchgate.netmdpi.com. Sediment, being the largest sink for this compound, poses the greatest risk of exposure to benthic organisms exeter.ac.uk.

The behavior of this compound in soil is also influenced by soil aggregation, dissolution, and sorption processes frontiersin.org. This compound content in soil is a significant factor shaping the bacterial community structure mdpi.com. Interactions between CeO₂ NPs and soil microorganisms and plants are well-documented nih.govresearchgate.net. For instance, the formation of this compound-phosphate complexes can directly affect phosphorus availability in soil, leading to changes in total and available phosphorus concentrations mdpi.com.

Plant uptake of this compound from soil typically shows higher concentrations in roots compared to shoots ec.gc.ca. The complex surface chemistry and interaction with soil-plant systems contribute to varied effects of CeO₂ NP application on plants, ranging from beneficial to toxic or minimal, depending on factors like nanoparticle size, surface chemistry, contact time, and application dose frontiersin.org.

Mass Flow Modeling of this compound Oxide Nanoparticles in the Environment

Mass flow modeling provides critical insights into the predicted release and distribution of this compound oxide nanoparticles within various environmental compartments. These models estimate the quantities of CeO₂ NPs entering the environment from different sources and their subsequent movement and accumulation.

A significant finding from mass flow modeling studies is the prediction that a substantial portion of CeO₂ nanoparticles from industrial processing plants, particularly those involved in electronics and optics manufacturing, are likely to reach terrestrial environments such as landfills and soils nih.govsamaterials.comnih.govresearchgate.netmdpi.com. This highlights the importance of terrestrial systems as major long-term reservoirs for these engineered nanomaterials.

In terms of aquatic environments, mass flow modeling estimates the release of approximately 89 tons per year of CeO₂ NPs into European river waters frontiersin.org. Furthermore, predicted environmental concentrations (PECs) for CeO₂ NPs in freshwater systems were estimated to be in the range of 0.51–25.59 ng/L, with sediments showing higher concentrations ranging from 0.34–253.49 µg/kg in 2017 mdpi.com. The maximum concentration of CeO₂ NPs in sewage treatment effluent was predicted to be as high as 1.87 mg/L, indicating wastewater treatment plants as a significant point source for these nanoparticles entering aquatic environments mdpi.com.

The predicted environmental concentrations of CeO₂ NPs in freshwater and sediments highlight the ubiquitous nature of these nanoparticles in aquatic systems, emphasizing the need for continued research into their long-term environmental fate and potential interactions.

Predicted Environmental Concentrations of CeO₂ Nanoparticles (2017) mdpi.com

Environmental CompartmentPredicted Concentration RangeUnit
Freshwater0.51 – 25.59ng/L
Sediments0.34 – 253.49µg/kg
Sewage Treatment EffluentUp to 1.87mg/L

Mobility of CeO₂ Nanoparticles in Agricultural Soil (Effect of Wetting-Drying Cycles) mdpi.com

Number of Wetting-Drying CyclesRelative Mobile Fraction of CeO₂ NPs (%)
10.11
40.07

Future Directions and Research Challenges in Cerium Chemistry

Design of Novel Cerium-Based Materials with Tailored Properties

The ability to fine-tune the properties of this compound-based materials is critical for their application in catalysis, electronics, and medicine. A primary strategy involves the rational design of materials with specific structural and electronic characteristics. By controlling morphology, crystal facet exposure, and composition, scientists can enhance catalytic activity and selectivity.

One key approach is the incorporation of various dopants into the ceria lattice to create solid solutions. This doping strategy can improve properties such as oxygen storage capacity (OSC) and thermal stability. For instance, the introduction of foreign atoms into the ceria lattice can be fine-tuned to create materials with optimized redox properties for specific applications doi.org. Nanosized doped ceria solid solutions, synthesized through methods like coprecipitation, have shown that the choice of dopant significantly impacts performance researchgate.net. For example, a ceria-hafnia solid solution demonstrated superior oxygen storage capacity and CO oxidation activity compared to other combinations researchgate.net.

Another innovative approach is the creation of "inverse model catalysts," where this compound oxide nanoparticles are supported on a metal substrate, such as copper. This configuration can activate the metal surface and lead to a remarkable enhancement in catalytic activity for reactions like the water-gas shift and CO oxidation acs.org. The design of these materials also extends to controlling their nanostructure; for example, this compound oxide nanorods with specific facet exposure have demonstrated different catalytic activities for CO oxidation compared to irregularly shaped nanoparticles, highlighting the importance of morphology in catalyst design doi.org.

Table 1: Effects of Dopants on Ceria-Based Materials

Dopant (M) Resulting Material Enhanced Properties Reference
Zirconium (Zr) CexZr1-xO2 Oxygen Storage Capacity, Thermal Stability doi.orgresearchgate.net
Hafnium (Hf) CexHf1-xO2 Oxygen Storage Capacity, CO Oxidation Activity researchgate.net
Lanthanum (La) CexLa1-xO2-δ Oxygen Storage Capacity, CO Oxidation Activity researchgate.net
Praseodymium (Pr) CexPr1-xO2-δ Oxygen Storage Capacity, CO Oxidation Activity researchgate.net
Tungsten (W) CeO2–WO3 Surface Acidity, Chemisorbed Oxygen Species mdpi.com

Advancements in Green and Sustainable Synthesis Methodologies

The growing emphasis on environmental stewardship has spurred the development of green and sustainable methods for synthesizing this compound compounds, particularly this compound oxide nanoparticles (CeO₂ NPs). These approaches utilize biological resources and environmentally benign reagents, offering a cost-effective and non-toxic alternative to traditional physicochemical synthesis routes nih.govresearchgate.nettaylorfrancis.com.

Plant-mediated synthesis is a prominent green route, where extracts from various parts of plants like leaves, flowers, and fruits act as reducing and stabilizing agents nih.govrsc.org. The rich diversity of phytochemicals in these extracts, such as phenols, flavonoids, and carboxylic acids, facilitates the reduction of this compound salts to nanoparticles under mild conditions nih.govmdpi.com. This biogenic approach is often simple, rapid, and can be performed under ordinary laboratory conditions nih.gov. Similarly, microorganisms like fungi and yeast, as well as biopolymers such as agarose, have been successfully employed to produce CeO₂ NPs with controlled sizes and enhanced stability nih.govdovepress.com. These green synthesis methods not only reduce the environmental impact but can also yield nanoparticles with unique properties suitable for biomedical and catalytic applications rsc.orgmdpi.com.

Table 2: Green Synthesis of this compound Oxide Nanoparticles (CeO₂ NPs)

Biological Source Plant Part/Microbe Nanoparticle Size Nanoparticle Shape Reference
Jatropha curcus Leaf Extract 3–5 nm Monodispersed nih.gov
Olea europaea Leaf Extract 24 nm Spherical nih.gov
Origanum majorana Extract 20 nm Pseudo-spherical nih.gov
Dillenia indica Aqueous Extract 70 nm (average) Polycrystalline ias.ac.in
Oroxylum indicum Fruit Extract 23.58 nm Cubic Fluorite rsc.org
Gloriosa superba Leaf Extract Not specified Not specified nih.gov
Rubia cordifolia Leaf Fusion 26 nm Hexagonal nih.gov

Elucidation of Complex Reaction Mechanisms at Atomic and Molecular Levels

A fundamental understanding of reaction mechanisms is crucial for the rational design of next-generation this compound-based catalysts and materials. Researchers are increasingly employing a combination of advanced experimental techniques and computational modeling to unravel the intricate processes occurring at the atomic and molecular scale.

Quantum mechanical computational studies, such as those using Density Functional Theory (DFT), have become invaluable tools for investigating the reactivity of ceria surfaces unimore.itresearchgate.net. These theoretical models allow scientists to probe the role of key features like oxygen vacancies and different crystal facets in catalytic reactions researchgate.net. For example, DFT studies have shown that the dissociative adsorption of hydrogen molecules on ceria surfaces leads to the reduction of this compound ions, a critical step in many catalytic processes researchgate.net. Computational approaches can also be used to calculate reaction energies and activation barriers for elementary reaction steps, providing insights that are difficult to obtain through experiments alone acs.org. By simulating the interaction of molecules with ceria surfaces, researchers can rationalize experimentally observed phenomena, such as the higher reactivity of the CeO₂(100) surface compared to the CeO₂(111) surface for methanol (B129727) adsorption and reaction researchgate.net. This synergy between theory and experiment is accelerating the discovery of structure-activity relationships that guide the design of more efficient catalysts.

Integration of this compound Compounds into Multifunctional Systems

The unique redox properties of this compound are being harnessed in the development of multifunctional systems where this compound compounds are integrated with other materials to achieve synergistic effects. These composite materials are finding applications in diverse fields, from medicine to coatings.

In biomedicine, this compound oxide nanoparticles are being incorporated into polymeric matrices and composite structures for applications like drug delivery, tissue regeneration, and theranostics mdpi.comresearchgate.net. For example, CeNPs have been combined with biodegradable polymers like poly(2-hydroxyethyl methacrylate)-based hydrogels and electrospun polycaprolactone to enhance their biomedical potential mdpi.com. These systems can leverage the antioxidant properties of nanoceria to protect tissues from oxidative stress while the polymer provides a scaffold for drug release or cell growth mdpi.comnih.gov. Multifunctional nanoparticle platforms have been developed by combining imaging components (like SPECT and optical imaging) with ceria nanoparticles through surface functionalization, allowing for in vivo tracking and study of their biological interactions nih.gov. Beyond medicine, a patented this compound-containing nano-coating composition includes both amorphous and crystalline regions of this compound compounds, creating a multifunctional material mst.edu.

Table 3: Examples of Multifunctional this compound-Based Systems

System Components Application Area Functionality Reference
Polymeric Nanoparticles This compound Oxide NPs, Polymers Drug Delivery, Gene Therapy Carrier for therapeutic agents, potential reduction of inflammatory response mdpi.com
Core-Shell Nanoparticles Iron Oxide Core, this compound Oxide Shell Theranostics Potential for treating ROS-related inflammatory diseases nih.gov
Radiolabeled Nanoparticles 141Ce-rCONP, Dextran, PAA Biomedical Imaging (SPECT/OI) In vivo tracking of nanoparticle biodistribution nih.gov
Nano-coatings Amorphous and Crystalline this compound Oxide/Hydroxide (B78521)/Phosphate Coatings Multifunctional surface properties mst.edu

Addressing Scalability and Commercialization Challenges

Despite the promising properties of this compound-based materials, their transition from laboratory-scale synthesis to large-scale industrial production faces several hurdles. Addressing these scalability and commercialization challenges is essential for realizing their full technological and economic potential.

One significant challenge is the cost-effective mass production of materials with precisely controlled properties, such as nanoparticle size and morphology researchgate.net. While green synthesis methods are promising, their scalability for industrial output needs further development. For emerging applications like aluminum-cerium (Al-Ce) alloys, economic barriers include the cost and logistics of transporting this compound feedstock, which is classified as a flammable material nih.gov. However, research into new manufacturing techniques, such as the direct reduction of this compound oxides in molten aluminum, aims to mitigate these costs nih.gov.

A major driver for the commercialization of new this compound applications is the "rare earth balance problem" energy.gov. This compound is one of the most abundant rare earth elements, but its market demand has not kept pace with that of others like neodymium, which is critical for high-strength magnets energy.gov. Finding new, high-volume applications for this compound, such as in Al-Ce alloys, would create a more stable and economically viable domestic rare earth mining industry by adding value to an overproduced element energy.gov. The recent official designation of Al-Ce alloys by the Aluminum Association is a crucial step that facilitates their global industrial application and commercialization energy.gov.

Exploring New Oxidation States and Coordination Environments

The chemistry of this compound is dominated by its two stable oxidation states, +3 and +4 wikipedia.org. However, recent research has begun to explore and stabilize this compound in less common oxidation states, opening up new possibilities for its reactivity and application. This exploration involves the design of novel coordination environments that can support these unusual electronic configurations.

Scientists have successfully synthesized and characterized this compound complexes in four different redox states, formally corresponding to Ce(I), Ce(II), Ce(III), and Ce(IV) rsc.org. This was achieved using a redox-active tripodal ligand that combines siloxides with an arene ring, which can store electrons and stabilize the metal center in highly reduced states rsc.org. These "masked" Ce(II) and Ce(I) complexes have shown the ability to perform multi-electron redox reactions that are inaccessible in classical this compound chemistry rsc.org. Other research has demonstrated two-electron oxidations at a single this compound(II) center to form stable this compound(IV) terminal oxo and imido complexes acs.org.

In addition to accessing low oxidation states, significant effort is also directed towards understanding and controlling the properties of the more common Ce(III) and Ce(IV) states through ligand design. By tuning the ligand field environment, for instance, using a tetrakis(nitroxide) framework, the this compound(IV) oxidation state can be stabilized to an unprecedented degree acs.org. The secondary coordination sphere—ions and molecules that are not directly bonded to the this compound but are in close proximity—can also be used to modulate the electronic structure and control the oxidation state of the this compound cation rsc.org. This fundamental research into new oxidation states and coordination geometries is expanding the synthetic toolkit of this compound chemistry and paving the way for novel catalytic transformations.

Q & A

Q. What are the primary oxidation states of cerium in inorganic compounds, and how do they influence its catalytic properties?

this compound exhibits +3 and +4 oxidation states, with Ce⁴⁺ being a strong oxidizing agent. In catalytic applications, the redox cycling between these states enables oxygen storage and release, critical in processes like automotive catalytic converters . Methodologically, X-ray photoelectron spectroscopy (XPS) and cyclic voltammetry are used to characterize oxidation states, while temperature-programmed reduction (TPR) quantifies oxygen storage capacity .

Q. What experimental techniques are essential for characterizing this compound-doped alloys, such as Cu-Zn systems?

Energy-dispersive X-ray spectroscopy (EDX) is critical for elemental mapping to confirm this compound distribution, while hardness tests (e.g., Vickers) and tensile strength measurements quantify mechanical improvements. For structural analysis, scanning electron microscopy (SEM) reveals grain refinement effects caused by this compound doping .

Q. How can researchers synthesize this compound oxide nanoparticles with controlled size and morphology?

Sol-gel synthesis and hydrothermal methods are widely used. Key parameters include pH, precursor concentration, and calcination temperature. Dynamic light scattering (DLS) and transmission electron microscopy (TEM) validate particle size, while BET surface area analysis correlates morphology with catalytic activity .

Advanced Research Questions

Q. How can conflicting data on this compound oxide carbochlorination conversion rates be resolved?

Evidence shows this compound oxide conversion rates vary widely (16.7%–92.3%) depending on temperature, gas flow rate, and carbon ratio. Stat-Ease Design-Expert software enables factorial design of experiments (DoE) to model interactions between variables. Residual analysis identifies outliers, while response surface methodology optimizes parameters (e.g., 800°C, 50 mL/min Cl₂ flow) for maximal yield .

Q. What methodologies address the trade-off between this compound's catalytic activity and stability in high-throughput experiments?

High-throughput screening (HTS) workflows integrate combinatorial libraries of this compound-based catalysts (e.g., Pt/CeO₂, Pd/CeO₂) and factorial designs to test activity (via gas chromatography) versus stability (via accelerated aging tests). Machine learning models trained on HTS data predict optimal CeO₂ support modifications (e.g., doping with Zr) to enhance durability .

Q. How do contradictory findings on this compound's role in alloy corrosion resistance arise, and how can they be mitigated?

Discrepancies stem from varying this compound concentrations and matrix compositions. Controlled potentiostatic polarization tests in corrosive media (e.g., NaCl solution) paired with electrochemical impedance spectroscopy (EIS) clarify this compound's passivation effects. Multivariate regression analysis isolates the impact of this compound content (optimal at 0.5–1.0 wt%) from confounding variables like alloy microstructure .

Q. What statistical approaches are suitable for analyzing bibliometric trends in this compound oxide nanoparticle research?

Publish or Perish software and bibliometric networks (e.g., VOSviewer) map publication growth, collaboration patterns, and keyword clusters. Co-citation analysis identifies dominant research themes (e.g., "antioxidant applications"), while burst detection algorithms highlight emerging areas like "CeO₂ in photodynamic therapy" .

Methodological Best Practices

  • Data Contradiction Analysis : Use sensitivity analysis and Monte Carlo simulations to quantify parameter uncertainty in this compound-based studies .
  • Experimental Reproducibility : Document synthesis protocols (e.g., calcination time for CeO₂) in line with Beilstein Journal guidelines, including raw data in supplementary materials .
  • Literature Review : Employ systematic review frameworks (PRISMA) to address gaps in this compound’s biomedical applications, prioritizing studies with rigorous mechanistic validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.